Azaphen dihydrochloride monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOGSQJNTXLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azaphen (Pipofezine) Dihydrochloride Monohydrate: A Technical Examination of Mechanisms Beyond Serotonin Reuptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaphen (pipofezine) is a tricyclic antidepressant primarily recognized for its potent inhibition of serotonin reuptake.[1][2][3] However, like many tricyclic agents, its pharmacological profile extends beyond this primary mechanism, contributing to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of Azaphen's engagement with non-serotonergic pathways, including its putative interactions with histaminergic, cholinergic, and adrenergic systems, as well as its effects on GABAergic neurotransmission. Due to the limited availability of specific quantitative binding data for Azaphen in publicly accessible literature, this paper will also present comparative data for other relevant tricyclic antidepressants to provide a contextual framework for its potential polypharmacology. Detailed experimental methodologies for key assays are provided, and associated signaling pathways are visualized to facilitate a deeper understanding of its complex mechanism of action.
Overview of Non-Serotonergic Activities
While the hallmark of Azaphen's antidepressant effect is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, its clinical profile suggests a broader spectrum of activity.[3] Sedative effects are commonly reported, which strongly implies activity at histamine H1 receptors.[1][2] Furthermore, anticholinergic (muscarinic receptor antagonism) and antiadrenergic (adrenergic receptor antagonism) properties are considered likely, though less definitively characterized in publicly available literature.[1][2][3] There is also evidence to suggest an inhibitory effect on the uptake of gamma-aminobutyric acid (GABA).
Quantitative Analysis of Receptor Affinities
Direct quantitative data (e.g., Kᵢ or IC₅₀ values) for Azaphen's binding to non-serotonergic receptors remains largely confined to specialized databases or older, often inaccessible, publications such as the key review by Andreeva et al. (2000). To provide a functional context for researchers, the following table summarizes the binding affinities of other prominent tricyclic antidepressants for key non-serotonergic targets. This comparative data allows for an informed estimation of Azaphen's likely receptor interaction profile.
| Drug | H₁ (Kᵢ, nM) | M₁-M₅ (Kᵢ, nM) | α₁ (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |
| Amitriptyline | 1.1 | 18 (M₁) | 26 | 35 | 4.3 |
| Imipramine | 11 | 91 (M₁) | 73 | 1.4 | 1.1 |
| Doxepin | 0.25 | 32 (M₁) | 21 | 56 | 6.7 |
| Nortriptyline | 8.1 | 55 (M₁) | 42 | 4.3 | 18 |
| Clomipramine | 31 | 38 (M₁) | 27 | 27 | 0.28 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary between studies and experimental conditions.
Histaminergic System Interaction
The sedative properties of Azaphen are strongly indicative of antagonism at the histamine H1 receptor.[1][2] Blockade of this G-protein coupled receptor (GPCR) in the central nervous system is a well-established mechanism for inducing sedation.
Signaling Pathway
Antagonism of the H1 receptor by Azaphen would prevent the binding of histamine, thereby inhibiting the activation of the Gαq/11 G-protein. This, in turn, would prevent the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) would thus be attenuated.
Cholinergic System Interaction
Anticholinergic side effects, such as dry mouth, blurred vision, and constipation, are common with tricyclic antidepressants and are attributed to the blockade of muscarinic acetylcholine receptors. It is likely that Azaphen also possesses some degree of affinity for these receptors.
Signaling Pathway
Muscarinic receptors (M1-M5) are also GPCRs. Antagonism of M1, M3, and M5 receptors, which couple to Gαq/11, would follow a similar inhibitory pathway to H1 antagonism, preventing PLC activation. Blockade of M2 and M4 receptors, which couple to Gαi/o, would inhibit the suppression of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels.
Adrenergic System Interaction
Orthostatic hypotension, a potential side effect of some tricyclic antidepressants, can result from the blockade of α1-adrenergic receptors. Azaphen may exhibit some affinity for these receptors.
Signaling Pathway
Similar to H1 and M1/3/5 receptors, α1-adrenergic receptors are coupled to the Gαq/11 protein. Antagonism by Azaphen would therefore inhibit the PLC-IP₃/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent smooth muscle contraction in blood vessels.
GABAergic System Interaction
Some studies on atypical antidepressants have indicated an interaction with GABAergic neurotransmission. Specifically, there is evidence for the inhibition of GABA uptake.
Mechanism of Action
The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters by Azaphen would lead to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This could contribute to the anxiolytic and sedative effects of the drug.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound like Azaphen to a specific receptor (e.g., histamine H1, muscarinic, adrenergic).
Objective: To determine the inhibition constant (Kᵢ) of Azaphen for a target receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]pyrilamine for H1 receptors).
-
Azaphen dihydrochloride monohydrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Azaphen.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand on the filter while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of Azaphen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³H]GABA Uptake Assay (General Protocol)
This protocol outlines a general method to assess the inhibitory effect of Azaphen on GABA transporters.
Objective: To determine the IC₅₀ value of Azaphen for the inhibition of GABA uptake.
Materials:
-
Cell line stably expressing the GABA transporter of interest (e.g., GAT1).
-
[³H]GABA.
-
This compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake control (e.g., a high concentration of a known GAT inhibitor like tiagabine).
-
Cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the cells expressing the GABA transporter in multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of Azaphen or vehicle control.
-
Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake process and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake and remove extracellular [³H]GABA.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Azaphen that causes 50% inhibition of [³H]GABA uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.
References
Pharmacological Profile of Azaphen (Pipofezine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that has been in clinical use in Russia since the 1970s for the treatment of mild to moderate depressive episodes. Its pharmacological profile distinguishes it from classical TCAs by exhibiting a more favorable side-effect profile, notably lacking significant anticholinergic and cardiotoxic effects. This technical guide provides a comprehensive overview of the pharmacological properties of Azaphen, including its mechanism of action, receptor binding profile, pharmacokinetics, and clinical efficacy, based on available preclinical and clinical data.
Mechanism of Action
Azaphen's primary mechanism of action is the non-selective inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuronal membrane. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Azaphen increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of monoaminergic systems is believed to be the principal driver of its antidepressant effects.
dot
Caption: Mechanism of action of Azaphen.
In addition to its primary action on monoamine reuptake, preclinical studies have suggested that Azaphen may also modulate GABAergic neurotransmission. One study demonstrated that Azaphen at a concentration of 50 µM can inhibit the synaptosomal uptake of ³H-GABA[1]. The clinical significance of this finding requires further investigation.
Receptor Binding Profile
While Azaphen is characterized as a non-selective serotonin and norepinephrine reuptake inhibitor, comprehensive quantitative data on its binding affinities (Ki values) for various receptors and transporters are limited in publicly available literature. The available information is summarized below.
| Target | Binding Affinity (Ki) / Inhibition | Species | Method | Reference |
| Serotonin Transporter (SERT) | 65-70% inhibition of ³H-serotonin uptake at 50 µM | Rat | Synaptosomal uptake assay | [1] |
| Norepinephrine Transporter (NET) | Qualitative inhibition | - | - | - |
| GABA Transporter | Inhibition of ³H-GABA uptake at 50 µM | Rat | Synaptosomal uptake assay | [1] |
| Histamine Receptors | Suggested activity (sedative effects) | - | Clinical observation | [2] |
| Muscarinic Receptors | Lacks significant activity | - | Clinical observation | [3] |
| Monoamine Oxidase (MAO) | Does not inhibit | - | In vitro and clinical observations | [3] |
Note: The lack of precise Ki values highlights a significant gap in the publicly available pharmacological data for Azaphen.
Pharmacokinetics
The pharmacokinetic profile of Azaphen has been characterized in several studies, primarily from Russian sources.
| Parameter | Value |
| Bioavailability | ~80%[4][5] |
| Time to Maximum Concentration (Tmax) | 2 hours (standard tablets)[4][5]3-4 hours (modified-release) |
| Plasma Protein Binding | 90%[4][5] |
| Metabolism | Hepatic, primarily by CYP1A2, to inactive metabolites[4] |
| Half-life (t½) | 16 hours[5] |
| Excretion | Primarily renal[5] |
dot
Caption: Pharmacokinetic workflow of Azaphen.
Experimental Protocols
Detailed experimental protocols for the specific studies on Azaphen are not extensively reported in accessible literature. However, based on the available information, the following general methodologies were likely employed.
Synaptosomal Monoamine Reuptake Inhibition Assay
This in vitro assay is used to determine the potency of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.
dot
Caption: General workflow for a synaptosomal reuptake inhibition assay.
Clinical Trial Design for Mild to Moderate Depression
Clinical evaluation of Azaphen's efficacy has been conducted in open-label, non-comparative studies.
dot
Caption: Simplified design of an open-label clinical study.
Clinical Efficacy and Safety
Clinical studies, primarily conducted in Russia, have demonstrated the efficacy of Azaphen in the treatment of mild to moderate depression. In an open-label study involving 50 patients with depressive and anxiety-depressive disorders, treatment with Azaphen at doses of 75 to 150 mg per day for 42 days resulted in a significant reduction in depressive symptoms. All patients in the study showed a greater than 50% reduction in their Hamilton Depression Rating Scale (HAM-D) scores, with the majority achieving full remission (HAM-D score below 10)[3].
A key advantage of Azaphen highlighted in clinical practice is its favorable safety and tolerability profile compared to traditional TCAs. It is reported to have minimal anticholinergic side effects and lacks cardiotoxicity[3]. Common side effects are generally mild and may include headache, dizziness, and nausea. Its sedative properties can be beneficial for patients with anxiety and sleep disturbances.
Conclusion
Azaphen (pipofezine) is a tricyclic antidepressant with a primary mechanism of action involving the non-selective inhibition of serotonin and norepinephrine reuptake. Its pharmacokinetic profile is characterized by good oral bioavailability and hepatic metabolism. Clinical data support its efficacy in mild to moderate depression, with a notable advantage of a more favorable side-effect profile compared to older TCAs. However, a significant gap exists in the publicly available literature regarding detailed quantitative receptor binding affinities and specific experimental protocols. Further research to elucidate a comprehensive receptor binding profile would be invaluable for a more complete understanding of its pharmacological actions and for guiding future drug development efforts.
References
- 1. [Atypical antidepressants: effect on synaptosomal uptake of serotonin and GABA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipofezine - Wikipedia [en.wikipedia.org]
- 3. Азафен (пипофезин) – возвращение в клиническую практику | Шинаев Н.Н., Акжигитов Р.Г., Галкина И.В., Руднева Н.И., Волкова Н.П. | «РМЖ» №23 от 29.11.2006 [rmj.ru]
- 4. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Pipofezine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings on the efficacy of Pipofezine (Azafen), a tricyclic antidepressant. The document summarizes key quantitative data from animal studies, details the experimental protocols used, and illustrates the proposed signaling pathways and experimental workflows.
Quantitative Efficacy Data
The preclinical antidepressant-like effects of Pipofezine have been evaluated in rodent models of depression, primarily through the Porsolt forced swim test and the Nomura wheeled cage test. These studies demonstrate Pipofezine's significant efficacy in reducing depressive-like behaviors, often superior to other established antidepressants.
Table 1: Effect of Pipofezine on Immobility Time in the Porsolt Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Decrease from Control |
| Control | - | 438 - 448 | - |
| Pipofezine | 5 | Not specified | 21.4% |
| Pipofezine | 10 | Not specified | 30.2% |
| Pipofezine | 20 | Not specified | 16.7% |
| Paroxetine | 5 | Not specified | 14.1% |
| Paroxetine | 10 | Not specified | 18.2% |
| Paroxetine | 20 | Not specified | 16.2% |
| Data extracted from Aleeva et al., 2009.[1] |
Table 2: Effect of Pipofezine on Activity in the Nomura Wheeled Cage Test in Rats
| Treatment Group | Dose (mg/kg) | Number of Wheel Turns | % Increase from Control |
| Control | - | Baseline | - |
| Pipofezine | 5 | Not specified | 53.2% |
| Pipofezine | 10 | Not specified | 64.8% |
| Pipofezine | 20 | Not specified | 37.5% |
| Paroxetine | 5 | Not specified | 16.7% |
| Paroxetine | 10 | Not specified | 40.7% |
| Paroxetine | 20 | Not specified | 28.5% |
| Data extracted from Aleeva et al., 2009.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Porsolt Forced Swim Test (Behavioral Despair Test)
-
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
-
Animals: The specific strain of rats was not detailed in the available text, a common practice in older studies. General protocols for this test typically use adult male rats (e.g., Wistar or Sprague-Dawley) weighing between 200-250g.
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute conditioning swim.
-
Drug Administration: 24, 5, and 1 hour before the test session, rats are administered Pipofezine (5, 10, or 20 mg/kg), Paroxetine (5, 10, or 20 mg/kg), or a vehicle control. The route of administration was not specified but is typically intraperitoneal (i.p.) or oral (p.o.).
-
Test session: On the second day, rats are placed in the cylinder again for a 5-minute test session. The duration of immobility (defined as the time the rat floats motionless or makes only small movements to keep its head above water) is recorded.
-
-
Statistical Analysis: The significance of the differences between the treatment groups was assessed using ANOVA at a p-value of <0.05.[1]
Nomura Wheeled Cage Test
-
Objective: To evaluate the antidepressant-like activity of a compound by measuring the increase in locomotor activity in a novel, inescapable environment.
-
Animals: As with the Porsolt test, the specific rat strain was not mentioned.
-
Apparatus: A container with wheels that allows for the measurement of locomotor activity by counting the number of wheel turns.
-
Procedure:
-
Drug Administration: Rats were administered Pipofezine (5, 10, and 20 mg/kg), Paroxetine (5, 10, and 20 mg/kg), or a vehicle control prior to the test. The exact timing and route of administration were not specified in the abstract.
-
Test Session: Animals were placed in the wheeled cage, and the number of wheel turns was recorded over a specific period.
-
-
Statistical Analysis: The significance of the differences in the number of wheel turns between the treatment groups was assessed using ANOVA.[1]
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of Pipofezine
Pipofezine is a tricyclic antidepressant that primarily acts as a potent inhibitor of serotonin reuptake.[1] By blocking the serotonin transporter (SERT), Pipofezine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be a key factor in its antidepressant effects.
Caption: Proposed mechanism of action of Pipofezine.
Experimental Workflow for Preclinical Antidepressant Screening
The general workflow for evaluating the antidepressant-like efficacy of a compound like Pipofezine in preclinical models is a multi-step process.
Caption: General experimental workflow for preclinical antidepressant screening.
References
Azaphen dihydrochloride monohydrate CAS number and chemical properties
CAS Number: 63302-99-8
This technical guide provides an in-depth overview of Azaphen dihydrochloride monohydrate, a tricyclic antidepressant compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analysis, and mechanism of action.
Chemical and Physical Properties
This compound, also known as Pipofezine dihydrochloride monohydrate, is a potent inhibitor of the serotonin reuptake transporter.[1][2] Its key chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃Cl₂N₅O₂ | [] |
| Molecular Weight | 388.29 g/mol | [] |
| Appearance | Solid powder | [4] |
| Purity | >98% | [4] |
| Solubility | DMSO: 10 mM PBS: 50 mg/mL (with sonication) Water: Soluble | [5] |
| Melting Point | Not explicitly reported for the monohydrate. The dihydrochloride salt of the parent compound, Pipofezine, is a solid. The melting point of piperazine dihydrochloride is reported to be 318-320 °C with decomposition. | [6][7] |
| pKa | Not explicitly reported. The pKa values for the two nitrogen atoms in the parent piperazine ring are typically around 5.3-5.7 and 9.7-9.8. Potentiometric titration is a standard method for experimental determination. | [8] |
Synthesis and Purification
The synthesis of Azaphen (Pipofezine) has been described in the chemical literature. The following outlines a general synthetic approach, followed by a procedure for its conversion to the dihydrochloride monohydrate salt.
Synthesis of Pipofezine (Azaphen Base)
A plausible synthesis route for Pipofezine is depicted below. This multi-step synthesis involves the formation of a key intermediate followed by the introduction of the N-methylpiperazine moiety.[9]
Experimental Protocol (General)
A detailed, step-by-step protocol for the synthesis of Pipofezine is proprietary and not publicly available in full detail. However, based on related syntheses of similar heterocyclic compounds, a general approach would involve:
-
Formation of the Tricyclic Core: This would likely involve the condensation of a substituted aminophenol with a dihalopyridazine derivative. The reaction conditions would typically involve a suitable solvent and a base to facilitate the cyclization.
-
Introduction of the Piperazine Moiety: The resulting tricyclic intermediate would then be reacted with N-methylpiperazine. This is a nucleophilic substitution reaction, often carried out in a polar aprotic solvent at an elevated temperature.
-
Work-up and Isolation: The crude product would be isolated by extraction and purified by column chromatography.
Preparation of this compound
The free base, Pipofezine, can be converted to its dihydrochloride monohydrate salt to improve its stability and aqueous solubility.
Experimental Protocol
-
Dissolution: Dissolve the purified Pipofezine free base in a suitable organic solvent, such as isopropanol or ethanol.
-
Acidification: While stirring, add a slight excess (approximately 2.2 equivalents) of concentrated hydrochloric acid, or a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol).
-
Crystallization: The dihydrochloride salt will precipitate from the solution. The crystallization process can be encouraged by cooling the mixture in an ice bath.
-
Hydration and Isolation: The precipitated salt is then collected by filtration. To obtain the monohydrate, the salt can be recrystallized from an aqueous alcohol solution. The crystals are washed with a cold solvent and dried under vacuum.
Analytical Methods
A variety of analytical techniques can be employed for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is suitable for determining the purity and concentration of Azaphen.
Experimental Protocol (General)
-
Column: A C18 stationary phase is commonly used for the analysis of tricyclic antidepressants and related compounds.[10][11]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.[10][11]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is appropriate.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a reference standard of known concentration.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretch (water of hydration), N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2800 | Aliphatic C-H stretch |
| 1620-1580 | C=N stretch, Aromatic C=C stretch |
| 1250-1000 | C-N stretch, C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Pipofezine, the molecular ion peak [M]⁺ would be expected at m/z 297.36.[2] The fragmentation pattern would likely involve cleavage of the piperazine ring and the side chain.[12]
Mechanism of Action: Serotonin Reuptake Inhibition
Azaphen is a potent and selective inhibitor of the serotonin transporter (SERT).[2] By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
Serotonin Transporter (SERT) Inhibition Assay
The inhibitory activity of Azaphen on the serotonin transporter can be quantified using a radioligand binding assay.
Experimental Protocol
This protocol is a generalized procedure for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT) or from brain tissue known to be rich in SERT.[1]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [³H]-paroxetine), and varying concentrations of this compound.[1][13]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of Azaphen that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 4. allgenbio.com [allgenbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cas 24853-80-3,Azaphen hydrochloride | lookchem [lookchem.com]
- 7. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. File:Pipofezine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Pipofezine: A Comprehensive Receptor Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine, a tricyclic antidepressant developed in Russia, has a well-established clinical profile.[1][2][3] This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity, crucial for understanding its mechanism of action and guiding further research. Pipofezine's primary pharmacological action is the potent inhibition of the serotonin transporter (SERT).[2][4][5] Additionally, it exhibits significant affinity for the sigma-2 (σ2) receptor and interacts with adrenergic and histaminergic systems, contributing to its overall therapeutic and side-effect profile.[2] Notably, it is reported to have minimal affinity for muscarinic acetylcholine receptors, distinguishing it from many other tricyclic antidepressants.[3] This document consolidates the available quantitative binding data, details the experimental methodologies for receptor affinity assessment, and visualizes the key signaling pathways involved.
Receptor Binding Affinity and Selectivity
The following table summarizes the known quantitative receptor binding affinities of pipofezine. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Target | Ligand/Assay | Value | Species/Tissue | Reference |
| Serotonin Transporter (SERT) | Inhibition of [3H]-Serotonin uptake | 65-70% inhibition at 50 µM | Not specified | [6] |
| Sigma-2 (σ2) Receptor | [3H]-DTG Binding | IC50: 8.19 nM | Not specified | [6] |
| GABA Transporter | Inhibition of [3H]-GABA uptake | Inhibition at 50 µM | Not specified | [6] |
Experimental Protocols
The determination of receptor binding affinities is primarily achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.
General Radioligand Binding Assay Protocol
Radioligand binding assays measure the affinity of a ligand (in this case, pipofezine) for a receptor by competing with a radioactively labeled ligand that has a known high affinity for that receptor.
Workflow for a Competitive Radioligand Binding Assay:
Key Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and subjected to differential centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined to ensure consistency across experiments.
-
Incubation: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (pipofezine) are incubated with the prepared cell membranes.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of pipofezine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Specific Protocol for Sigma-2 (σ2) Receptor Binding Assay
A common method for determining binding affinity at the σ2 receptor involves using [3H]-ditolylguanidine ([3H]-DTG) as the radioligand.
Experimental Workflow for σ2 Receptor Binding Assay:
Methodology Details:
-
Tissue Source: Rat liver membranes are often used due to their high density of σ2 receptors.
-
Radioligand: [3H]-DTG is a non-selective sigma receptor ligand.
-
Masking Ligand: To measure binding specifically to the σ2 receptor, a high concentration of a selective σ1 receptor ligand, such as (+)-pentazocine, is included to "mask" or block the σ1 binding sites.
-
Incubation and Filtration: The procedure follows the general radioligand binding assay protocol.
-
Data Analysis: The IC50 and subsequently the Ki value for pipofezine at the σ2 receptor are determined.
Signaling Pathways
Understanding the signaling pathways of the receptors to which pipofezine binds is essential for elucidating its downstream cellular effects.
Serotonin Transporter (SERT)
Pipofezine's primary action is the inhibition of SERT. This transporter is not a receptor in the classical sense but a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.
SERT Mechanism of Action:
By blocking SERT, pipofezine increases the concentration and duration of action of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7][8] This is the principal mechanism underlying its antidepressant effects.
Sigma-2 (σ2) Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is an intracellular protein primarily located in the endoplasmic reticulum.[9] Its signaling pathways are complex and are implicated in various cellular processes.
Key Signaling Events of the σ2 Receptor:
Activation or modulation of the σ2 receptor by ligands like pipofezine can influence intracellular calcium levels, impact cell survival and proliferation pathways, and modulate neuronal signaling.[9][10] The precise contribution of σ2 receptor binding to the antidepressant effect of pipofezine is an area of ongoing research.
Alpha-1 (α1) Adrenergic Receptor Signaling
As a tricyclic antidepressant, pipofezine is presumed to have antagonistic effects at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by norepinephrine or epinephrine, initiate a signaling cascade.[11][12][13]
α1-Adrenergic Receptor Signaling Pathway:
Antagonism of α1-adrenergic receptors by pipofezine can contribute to side effects such as orthostatic hypotension and dizziness.
Histamine H1 Receptor Signaling
The sedative effects of pipofezine are likely due to its antagonism of the histamine H1 receptor.[2] The H1 receptor is also a GPCR coupled to the Gq protein.[6][14][15]
Histamine H1 Receptor Signaling Pathway:
By blocking the H1 receptor, particularly in the central nervous system, pipofezine inhibits the wakefulness-promoting effects of histamine, leading to sedation.[6][16]
Conclusion
Pipofezine's primary mechanism of action is the potent inhibition of the serotonin transporter. Its broader pharmacological profile is characterized by a significant affinity for the sigma-2 receptor and likely antagonistic activity at α1-adrenergic and histamine H1 receptors. The relative lack of anticholinergic side effects distinguishes it from many classical tricyclic antidepressants. A more comprehensive quantitative analysis of its binding affinities across a wider range of receptors would further refine our understanding of its pharmacological profile and could unveil novel therapeutic applications. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound.
References
- 1. Pipofezine - Wikipedia [en.wikipedia.org]
- 2. Pipofezine [medbox.iiab.me]
- 3. mediscom.com.co [mediscom.com.co]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SMPDB [smpdb.ca]
- 16. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Azaphen on Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaphen, also known as Pipofezine, is a tricyclic antidepressant that has been in clinical use in Russia since the 1960s.[1] Its therapeutic efficacy is attributed to its interaction with the monoamine neurotransmitter systems in the brain. The primary mechanism of action of Azaphen is understood to be the non-selective inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE).[2][3][4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Azaphen increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. While its primary action is on SERT and NET, its effects on the dopamine transporter (DAT) are less characterized.
This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro effects of compounds like Azaphen on the three main monoamine transporters: SERT, NET, and DAT. Due to the limited availability of specific public domain data for Azaphen's binding affinities (Ki) and uptake inhibition potencies (IC50), this document will focus on detailing the experimental protocols that are the gold standard in the field for generating such critical data.
Quantitative Data on Azaphen's Interaction with Monoamine Transporters
To facilitate future research and provide a clear framework for the evaluation of Azaphen or its analogues, the following tables are presented as templates for the systematic recording of such data once generated through the experimental protocols detailed below.
Table 1: Azaphen Binding Affinity for Human Monoamine Transporters
| Transporter | Radioligand | K_i_ (nM) | Source |
| SERT | [³H]Citalopram | Data Not Available | |
| NET | [³H]Nisoxetine | Data Not Available | |
| DAT | [³H]WIN 35,428 | Data Not Available |
Table 2: Azaphen Inhibition of Monoamine Uptake
| Transporter | Substrate | IC_50_ (nM) | Source |
| SERT | [³H]5-HT | Data Not Available | |
| NET | [³H]NE | Data Not Available | |
| DAT | [³H]DA | Data Not Available |
Experimental Protocols
The following are detailed methodologies for conducting in vitro radioligand binding and uptake inhibition assays to determine the affinity and functional potency of a test compound, such as Azaphen, at monoamine transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (K_i_) of a test compound for a specific transporter. This is achieved by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound.
a. Materials and Reagents:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compound: Azaphen (Pipofezine) dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR-12909 for DAT).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.
-
Scintillation Cocktail
-
96-well microplates
-
Cell harvester and filter mats (GF/B or GF/C)
-
Liquid scintillation counter
b. Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
c. Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_50_ value. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Synaptosomal Uptake Inhibition Assays
Synaptosomal uptake inhibition assays measure the functional ability of a test compound to block the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.
a. Materials and Reagents:
-
Synaptosomes: Prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex/hypothalamus for NET).
-
Radiolabeled Substrates:
-
For SERT: [³H]Serotonin (5-HT)
-
For NET: [³H]Norepinephrine (NE)
-
For DAT: [³H]Dopamine (DA)
-
-
Test Compound: Azaphen (Pipofezine) at various concentrations.
-
Uptake Buffer: Krebs-Ringer buffer (pH 7.4) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent substrate degradation.
-
Non-specific Uptake Control: A selective inhibitor for each transporter (as in the binding assay).
-
Scintillation Cocktail, 96-well plates, cell harvester, filter mats, and liquid scintillation counter.
b. Experimental Workflow:
Caption: Workflow for Synaptosomal Uptake Inhibition Assay.
c. Data Analysis: Specific uptake is determined by subtracting the radioactivity measured in the presence of a selective inhibitor from the total uptake. The IC_50_ value, which is the concentration of the test compound that inhibits 50% of the specific uptake, is then determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The interaction of Azaphen with monoamine transporters directly modulates synaptic neurotransmission. The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor.
Caption: Mechanism of Monoamine Reuptake Inhibition by Azaphen.
Conclusion
While specific in vitro quantitative data for Azaphen's interaction with monoamine transporters remains to be fully elucidated in the public domain, the established methodologies of radioligand binding and synaptosomal uptake assays provide a robust framework for its characterization. The protocols detailed in this guide offer a standardized approach for researchers to generate the necessary data to precisely define the pharmacological profile of Azaphen and similar compounds. Such data is essential for a deeper understanding of its therapeutic mechanisms and for the development of novel therapeutics targeting the monoamine transport system.
References
Neurochemical Profile of Pipofezine Dihydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine (brand names Azafen/Azaphen), a tricyclic antidepressant (TCA) developed in Russia, exerts its primary therapeutic effects through the potent inhibition of serotonin reuptake.[1][2][3][4] This guide provides a comprehensive overview of the neurochemical properties of Pipofezine dihydrochloride monohydrate, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key molecular pathways and experimental workflows. While Pipofezine has a long history of clinical use in certain regions, detailed quantitative data on its receptor binding profile and monoamine transporter inhibition selectivity are not extensively available in publicly accessible literature. This document consolidates the known information to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Pipofezine is structurally and pharmacologically classified as a tricyclic antidepressant.[2][3] Its principal mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][4] Like other TCAs, Pipofezine is presumed to interact with a range of other neuroreceptors, contributing to its overall pharmacological profile, including its sedative effects which suggest antihistamine activity.[1][2][3] However, it is reported to have weak anticholinergic activity and a lower cardiotoxicity profile compared to older TCAs.[3][5]
Quantitative Pharmacological Data
Table 1: Monoamine Transporter Inhibition
| Transporter | Parameter | Value | Reference(s) |
| Serotonin Transporter (SERT) | % Inhibition | 65-70% at 50 µM | [5] |
| Norepinephrine Transporter (NET) | IC50 | Data not available | |
| Dopamine Transporter (DAT) | IC50 | Data not available |
Table 2: Receptor Binding Affinity
| Receptor | Parameter | Value | Reference(s) |
| Sigma-2 (σ2) | IC50 | 8.19 nM | [5] |
| Histamine H1 | Ki | Data not available (activity suggested) | [1][2][3] |
| Muscarinic Acetylcholine | Ki | Data not available (weak activity suggested) | [3][5] |
| Adrenergic (α1, α2) | Ki | Data not available (activity suggested) | [1] |
| Serotonin (5-HT1A, 5-HT2A, etc.) | Ki | Data not available | |
| Dopamine (D2, etc.) | Ki | Data not available |
Table 3: Other Neurochemical Interactions
| Target | Effect | Concentration | Reference(s) |
| GABA Uptake | Inhibition | 50 µM | [5] |
Key Signaling Pathways
As a potent serotonin reuptake inhibitor, Pipofezine is expected to modulate downstream signaling pathways critical to neuronal plasticity and mood regulation. The primary mechanism involves the enhancement of serotonergic signaling, which can lead to the activation of intracellular cascades involving cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF).
Figure 1: Postulated signaling cascade of Pipofezine.
Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the neurochemical profile of compounds like Pipofezine.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to specific receptors.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the test compound (Pipofezine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.
Figure 3: Workflow for a neurotransmitter reuptake assay.
Methodology:
-
Preparation of Synaptosomes/Cells: Synaptosomes (nerve terminals) are prepared from brain tissue, or cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters are used.
-
Incubation: The synaptosomes or cells are pre-incubated with various concentrations of Pipofezine.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The concentration of Pipofezine that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal following drug administration.
Figure 4: Workflow for an in vivo microdialysis experiment.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., prefrontal cortex, hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Baseline Measurement: Baseline levels of neurotransmitters are established by analyzing the dialysate samples collected before drug administration.
-
Drug Administration: Pipofezine is administered to the animal (e.g., intraperitoneally, orally).
-
Post-Drug Measurement: Dialysate samples are collected for a period of time after drug administration.
-
Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites in the dialysate is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
Pipofezine is a tricyclic antidepressant with a primary mechanism of action as a potent serotonin reuptake inhibitor. While its clinical efficacy is established, a detailed, publicly available quantitative profile of its interactions with a wide range of neuroreceptors and monoamine transporters is lacking. The sedative properties suggest histamine H1 receptor antagonism, and its classification as a TCA implies potential interactions with muscarinic and adrenergic receptors, though these are reported to be weak. Further research is warranted to fully elucidate the comprehensive neurochemical profile of Pipofezine, which would provide a more complete understanding of its therapeutic effects and side-effect profile. The experimental protocols and signaling pathways described herein provide a framework for such future investigations.
References
Azaphen's Interaction with Histamine and Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaphen (Pipofezine) is a tricyclic antidepressant primarily recognized for its potent inhibition of serotonin reuptake.[1][2][3][4][5] Clinical observations of sedative effects have led to the hypothesis that Azaphen possesses antihistaminic properties, while its classification as a tricyclic antidepressant suggests potential anticholinergic activity.[1][2][4][5] This technical guide provides an in-depth overview of the current understanding of Azaphen's effects on histamine and acetylcholine receptors. Due to the limited availability of specific quantitative binding data for Azaphen in publicly accessible literature, this document focuses on the qualitative evidence, general experimental protocols for assessing receptor binding, and the canonical signaling pathways associated with these receptors.
Introduction
Azaphen (Pipofezine) is a tricyclic antidepressant that has been in clinical use in some countries for several decades.[2][5] Its primary mechanism of action is the inhibition of the serotonin transporter, leading to increased synaptic levels of serotonin.[1][3] However, like many tricyclic antidepressants, Azaphen's pharmacological profile is likely broader, encompassing interactions with other neurotransmitter receptors. This guide explores its putative effects on histamine and acetylcholine receptors, which are often associated with the side-effect profiles of this drug class.
Quantitative Data on Receptor Binding Affinity
Despite a comprehensive review of the scientific literature, specific quantitative data (e.g., Ki or IC50 values) detailing the binding affinity of Azaphen (Pipofezine) for histamine and acetylcholine receptor subtypes could not be located. The sedative properties of Azaphen strongly suggest an antagonist interaction with histamine H1 receptors, a common characteristic of older generation antidepressants.[4] Similarly, anticholinergic effects are a hallmark of many tricyclic antidepressants, implying a potential interaction with muscarinic acetylcholine receptors. However, without quantitative data, the precise potency and selectivity of Azaphen at these receptors remain to be definitively characterized.
The following tables are presented as templates to be populated should such data become available through future research.
Table 1: Azaphen (Pipofezine) Binding Affinity for Histamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| H1 | [3H]pyrilamine | e.g., Human recombinant | Data not available | Data not available | |
| H2 | [3H]tiotidine | e.g., Human recombinant | Data not available | Data not available | |
| H3 | [3H]Nα-methylhistamine | e.g., Human recombinant | Data not available | Data not available | |
| H4 | [3H]histamine | e.g., Human recombinant | Data not available | Data not available |
Table 2: Azaphen (Pipofezine) Binding Affinity for Acetylcholine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| M1 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available | |
| M2 | [3H]AF-DX 384 | e.g., Human recombinant | Data not available | Data not available | |
| M3 | [3H]4-DAMPB | e.g., Human recombinant | Data not available | Data not available | |
| M4 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available | |
| M5 | [3H]pirenzepine | e.g., Human recombinant | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for conducting radioligand binding assays to determine the affinity of a compound, such as Azaphen, for histamine and acetylcholine receptors.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from standard methodologies for determining the affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibition constant (Ki) of Azaphen for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]pyrilamine (a selective H1 antagonist).
-
Non-specific Binding Control: Mianserin or another suitable H1 antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: Azaphen (Pipofezine) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]pyrilamine (typically at or near its Kd value).
-
Increasing concentrations of Azaphen (for competition curve) or buffer (for total binding) or a saturating concentration of mianserin (for non-specific binding).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Azaphen concentration. Determine the IC50 value (the concentration of Azaphen that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Muscarinic Acetylcholine Receptors
This protocol outlines a general method for assessing the binding of a test compound to muscarinic acetylcholine receptors.
Objective: To determine the inhibition constant (Ki) of Azaphen for a specific muscarinic receptor subtype (e.g., M1).
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic acetylcholine receptor subtype of interest (e.g., M1).
-
Radioligand: [3H]pirenzepine (for M1) or another subtype-selective radioligand.
-
Non-specific Binding Control: Atropine or another suitable muscarinic antagonist at a high concentration (e.g., 1 µM).
-
Test Compound: Azaphen (Pipofezine) at various concentrations.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: As described in section 3.1.
-
Assay Setup: Similar to the histamine receptor assay, combine assay buffer, a fixed concentration of the radioligand, varying concentrations of Azaphen (or controls), and the membrane preparation in a 96-well plate.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration as described previously.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values for Azaphen as described in the histamine receptor binding assay protocol.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and muscarinic acetylcholine receptors (M1/M3/M5 and M2/M4 subtypes).
Caption: Generalized G-protein coupled receptor (GPCR) signaling workflow.
Caption: Histamine H1 receptor signaling pathway.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Conclusion
While the sedative and potential anticholinergic effects of Azaphen (Pipofezine) strongly suggest interactions with histamine H1 and muscarinic acetylcholine receptors, a definitive quantitative characterization of these interactions is lacking in the current scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the complete receptor binding profile of Azaphen. Such studies are crucial for a comprehensive understanding of its pharmacological effects and side-effect profile, and for guiding the development of novel antidepressants with improved selectivity. Further investigation is warranted to isolate and quantify the binding affinities of Azaphen at these and other CNS receptors.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pipofezine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pipofezine. Pipofezine, a tricyclic antidepressant, is analyzed using a C18 column with isocratic elution and UV detection. The described protocol provides a framework for the determination of Pipofezine in bulk drug substance and pharmaceutical formulations. The method is designed to be a starting point for full validation according to ICH guidelines.
Introduction
Pipofezine is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and precise quantification of Pipofezine is crucial for quality control during drug manufacturing and for pharmacokinetic studies in drug development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of Pipofezine.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Pipofezine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 25 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Pipofezine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: Chromatographic Conditions
Method Validation (Illustrative Parameters)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.
| Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0% for replicate injections. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0% at three different concentration levels. |
| Precision | Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. Peak purity should pass. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Table 2: Method Validation Parameters
Experimental Workflow
The overall workflow for the HPLC analysis of Pipofezine is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of Pipofezine.
Method Validation Logic
The logical relationship between the key steps of method validation is illustrated below.
Caption: Logical relationship of method validation parameters.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of Pipofezine. The method utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application. This includes demonstrating specificity, linearity, accuracy, precision, and robustness as per regulatory requirements.
In Vivo Experimental Protocol for Azaphen Dihydrochloride Monohydrate: Application Notes for Preclinical Antidepressant Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed in vivo experimental protocol for evaluating the antidepressant-like effects of Azaphen dihydrochloride monohydrate. Azaphen (also known as Pipofezine) is a tricyclic antidepressant that primarily acts as a serotonin reuptake inhibitor.[1][2][3] These application notes include a comprehensive protocol for the widely used Forced Swim Test (FST) in rats, a model sensitive to antidepressant activity. Additionally, this document outlines the known mechanism of action and provides a framework for assessing the compound's in vivo profile. Due to the limited availability of specific published pharmacokinetic and binding affinity data for this compound, generalized protocols and representative data are presented to guide researchers in their experimental design.
Introduction
Azaphen is a tricyclic antidepressant that has been in use for the treatment of depression.[2][3] Its primary pharmacological action is the inhibition of serotonin reuptake, which leads to an increase in the concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][2][3] Preclinical in vivo studies are essential to further characterize the antidepressant-like efficacy and pharmacological profile of this compound. The Forced Swim Test (Porsolt test) is a standard behavioral paradigm used to screen for antidepressant activity.[4] In this test, antidepressant compounds typically reduce the duration of immobility, a state considered to reflect behavioral despair.[4]
Data Presentation
Table 1: In Vivo Antidepressant-Like Activity of Azaphen in the Forced Swim Test
| Compound | Dose | Animal Model | Key Outcome Measure | Result | Reference |
| Azaphen (Pipofezine) | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |
| Paroxetine | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |
| Tianeptine | Not Specified | Rats | Duration of Immobility | Significantly Shortened | Aleeva et al., 2009[4] |
Note: Specific dosage and quantitative immobility data from the cited study were not publicly available. Researchers should perform dose-response studies to determine the optimal dose.
Table 2: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value | Units |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC | Data not available | ng·h/mL |
| t1/2 | Data not available | h |
Mechanism of Action: Serotonin Reuptake Inhibition
Azaphen's mechanism of action is centered on the blockade of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Azaphen increases the extracellular concentration of serotonin, making more of the neurotransmitter available to bind to postsynaptic receptors. This enhanced serotonergic signaling is believed to be a key factor in its antidepressant effects.
Caption: Mechanism of action of Azaphen.
Experimental Protocols
In Vivo Antidepressant-Like Efficacy: Forced Swim Test (FST)
This protocol is a generalized procedure for the FST in rats, based on standard methodologies.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in groups of 4-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound.
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Cylindrical swimming tanks (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording system and analysis software (optional, but recommended for unbiased scoring).
-
Towels for drying the animals.
3. Experimental Procedure:
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into the swim tank for a 15-minute period.
-
After 15 minutes, remove the rat from the tank, dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored for immobility.
Day 2: Test Session
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). The timing of administration before the test should be based on the compound's expected pharmacokinetic profile (typically 30-60 minutes for i.p. administration).
-
At the designated time post-dosing, place each rat individually into the swim tank for a 5-minute test session.
-
Record the entire 5-minute session for each animal.
-
The primary measure is the duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
After the session, remove the rat, dry it, and return it to its home cage.
4. Data Analysis:
-
Score the duration of immobility for each rat. If using video recordings, a trained observer blind to the treatment groups should perform the scoring.
-
Compare the mean immobility time between the Azaphen-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant reduction in immobility time in the Azaphen-treated groups compared to the control group is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
The in vivo experimental protocols outlined in this document provide a solid foundation for the preclinical evaluation of this compound's antidepressant-like properties. The Forced Swim Test is a robust and reliable method for initial screening. It is crucial for researchers to conduct thorough dose-response studies and, if possible, to perform pharmacokinetic analyses to correlate drug exposure with behavioral effects. The provided diagrams and tables serve as valuable tools for visualizing the experimental workflow, understanding the mechanism of action, and organizing the collected data. While there are gaps in the publicly available data for Azaphen, the methodologies described here will enable researchers to generate the necessary data to comprehensively characterize its in vivo profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Pipofezine in Rodent Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipofezine, also known as Azafen, is a tricyclic antidepressant that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its therapeutic effects are attributed to the modulation of serotonergic and noradrenergic neurotransmission in the central nervous system.[2][3][4] To facilitate preclinical research and drug development, a robust and sensitive analytical method for the quantification of pipofezine in rodent brain tissue is essential. This application note provides a detailed protocol for the determination of pipofezine concentrations in brain homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in complex biological matrices.[5][6]
The described methodology is based on established principles for the bioanalysis of small molecule drugs in brain tissue and offers a framework for researchers to develop and validate a specific assay for pipofezine. The protocol includes steps for tissue homogenization, protein precipitation for sample clean-up, and chromatographic and mass spectrometric conditions for optimal detection and quantification.
Data Presentation
As no specific quantitative data for pipofezine in rodent brain tissue was publicly available at the time of this writing, the following table presents representative data for other psychoactive compounds to illustrate expected concentration ranges and analytical performance. Researchers should generate their own data for pipofezine during method validation.
Table 1: Representative Quantitative Data for Psychoactive Drugs in Rodent Brain Tissue
| Analyte | Analytical Method | Sample Preparation | Rodent Species | Brain Region | LLOQ | Reference |
| Clozapine | MALDI-MSI | Frozen Sections | Rat | Cortex, Thalamus, Cerebellum | 1 µg/g | [5] |
| Rufinamide | HPLC-UV | Protein Precipitation | Rat | Whole Brain | 105.24 ng/g | [7] |
| GF449 (5-HT1A agonist) | LC-MS/MS | SPE & Protein Precipitation | Rat | Whole Brain | 0.0025 nmol/mL | [8] |
| Fluvoxamine | Microdialysis & LC | Not Applicable | Rat | Frontal Cortex | Not Specified | [9] |
| Trazodone | Not Specified | Not Specified | Rat | Whole Brain | Not Specified | [10] |
LLOQ: Lower Limit of Quantification; MALDI-MSI: Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SPE: Solid Phase Extraction.
Experimental Protocols
This section details a representative protocol for the quantification of pipofezine in rodent brain tissue. Note: This protocol should be optimized and validated for pipofezine specifically.
Materials and Reagents
-
Pipofezine reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Rat or mouse brain tissue, stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
-
Accurately weigh the frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold PBS (e.g., 4 volumes of the tissue weight, 400 µL) to the tissue in a 2 mL polypropylene tube.
-
Homogenize the tissue on ice using a bead-based homogenizer or a probe sonicator until a uniform homogenate is obtained.
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of pipofezine and the internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions.
Data Analysis and Quantification
-
Generate a calibration curve by spiking known concentrations of pipofezine into blank brain homogenate and processing the samples as described above.
-
Plot the peak area ratio of pipofezine to the internal standard against the nominal concentration of the calibrants.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
-
Quantify the concentration of pipofezine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for pipofezine quantification.
Caption: Pipofezine's proposed mechanism of action.
References
- 1. Pipofezine - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of experiments-based RP - HPLC bioanalytical method development for estimation of Rufinamide in rat plasma and brain and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic modeling of non-linear brain distribution of fluvoxamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Azaphen Dihydrochloride Monohydrate Formulation for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azaphen (also known as Pipofezine) is a tricyclic antidepressant (TCA) that primarily functions as a potent inhibitor of serotonin reuptake.[1][2][3] Its dihydrochloride monohydrate salt form exhibits excellent aqueous solubility, simplifying the preparation of formulations for preclinical research. Unlike many new chemical entities that suffer from poor solubility, Azaphen can be readily formulated in simple aqueous vehicles for various routes of administration.
This document provides detailed protocols for the preparation, characterization, and application of Azaphen dihydrochloride monohydrate formulations for in vitro and in vivo preclinical studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for successful formulation development.[4][5][6] this compound's high water solubility is its most significant feature for preclinical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃Cl₂N₅O₂ | [3] |
| Molecular Weight | 388.29 g/mol | [3] |
| Appearance | Solid Powder | |
| Solubility in Water (H₂O) | ≥ 100 mg/mL (257.54 mM) | [3] |
| Solubility in PBS | 50 mg/mL (128.77 mM) | [3] |
| Solubility in DMSO | 1 mg/mL (2.58 mM) | [3] |
Mechanism of Action & Signaling Pathway
Azaphen exerts its antidepressant effect by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[1][2] This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission to the postsynaptic neuron.[7][8][9]
Formulation Protocols
Given its high aqueous solubility, simple solution-based formulations are recommended for most preclinical applications.[10][11] Always use high-purity water (e.g., Milli-Q or WFI) and analytical grade reagents.
Protocol 1: Aqueous Solution for Oral (PO) or Intraperitoneal (IP) Administration
This protocol is suitable for delivering a soluble drug via gavage or injection where sterility is not the primary concern, although aseptic technique is still recommended.
Materials:
-
This compound powder
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS, pH 7.4) or Sterile Water
-
Calibrated balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amount: Determine the total volume of formulation needed and the desired final concentration (e.g., in mg/mL). See Table 2 for an example calculation.
-
Weigh Compound: Accurately weigh the required mass of Azaphen powder.
-
Dissolution:
-
Transfer the powder into a sterile conical tube.
-
Add approximately 80% of the final volume of the chosen vehicle (e.g., PBS).
-
Vortex vigorously for 1-2 minutes. If needed, use a bath sonicator to aid dissolution.[3]
-
-
Volume Adjustment: Once fully dissolved, add the vehicle to reach the final desired volume (QS).
-
Final Mixing: Invert the tube several times to ensure a homogenous solution.
-
Storage: Store the solution as recommended in Table 4 .
Table 2: Example Dosing Calculation for a 25g Mouse
| Parameter | Example Value | Calculation/Note |
| Animal Weight | 25 g (0.025 kg) | |
| Desired Dose | 10 mg/kg | |
| Dose per Animal | 0.25 mg | (10 mg/kg) * (0.025 kg) |
| Dosing Volume | 10 mL/kg | Standard for mice |
| Volume per Animal | 0.25 mL | (10 mL/kg) * (0.025 kg) |
| Required Concentration | 1 mg/mL | (0.25 mg) / (0.25 mL) |
| To Make 10 mL Solution | 10 mg | (1 mg/mL) * 10 mL |
Protocol 2: Sterile Solution for Intravenous (IV) Administration
For IV administration, the formulation must be sterile and isotonic to prevent adverse reactions.[10]
Materials:
-
All materials from Protocol 1
-
Sterile 0.22 µm syringe filter
-
Sterile destination vials
Procedure:
-
Follow steps 1-5 from Protocol 1 , preparing the solution in a sterile environment (e.g., a laminar flow hood). Use sterile PBS (pH 7.4) as the vehicle.
-
Sterile Filtration: Draw the entire solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Carefully filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
Label the vial clearly with the compound name, concentration, vehicle, and date of preparation.
-
Store appropriately (see Table 4 ).
Stability and Storage
Proper storage is essential to maintain the integrity of the formulation.[12] While formal stability studies under ICH guidelines are extensive, a basic assessment can ensure data quality for preclinical experiments.[13][14]
Protocol 3: Short-Term Formulation Stability Assessment
This protocol provides a basic framework to assess if the prepared solution is stable for the duration of a typical experiment.
Procedure:
-
Prepare the formulation as described in Protocol 1 or 2 .
-
Immediately after preparation (T=0), take an aliquot for analysis by a stability-indicating method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Store the remaining solution under the intended experimental conditions (e.g., on the benchtop at room temperature and protected from light, or at 2-8°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take further aliquots and re-analyze.
-
Evaluation: The formulation is considered stable if the concentration remains within ±10% of the initial value and no significant degradation peaks appear in the chromatogram.
Table 3: Recommended Stability and Storage of Prepared Azaphen Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Powder (Neat) | 4°C | Per manufacturer | Sealed, away from moisture.[3] |
| Aqueous Stock (>10 mg/mL) | 2-8°C | Up to 1 week | Protect from light. Visually inspect for precipitation before use. |
| Aqueous Working Solution | 2-8°C | Up to 72 hours | Prepare fresh for multi-day studies. |
| Solution in Solvent | -20°C / -80°C | 1-6 months | Per manufacturer data.[3] |
Application in a Preclinical Model
The prepared formulation can be used in various behavioral models to assess antidepressant efficacy. The Forced Swim Test (FST) is a common screening tool.[15][16][17]
Protocol 4: Example Application in the Mouse Forced Swim Test (FST)
Objective: To assess the effect of Azaphen on depression-like behavior, measured by immobility time.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Azaphen formulation (e.g., 1 mg/mL in PBS)
-
Vehicle control (PBS)
-
FST apparatus (beaker: 20 cm diameter, 30 cm height)[15]
-
Water (23-25°C), filled to 15 cm depth
-
Video recording equipment
Procedure:
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and one or more Azaphen dose groups (n=8-12 per group).
-
Dosing: Administer the vehicle or Azaphen formulation via the desired route (e.g., IP injection) at a specific time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[15]
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blinded to the treatment groups, scores the behavior.
-
Discard the first 2 minutes of the test.[15]
-
During the final 4 minutes, measure the total time the mouse spends immobile (i.e., making only minimal movements to keep its head above water).
-
-
Data Analysis: Compare the mean immobility time between the vehicle and Azaphen-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azaphen | Serotonin Transporter | 5-HT Receptor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic and adverse actions of serotonin transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Application Notes and Protocols for Evaluating the Antidepressant Effect of Azaphen Using the Forced Swim Test
These application notes provide a comprehensive overview and detailed protocol for utilizing the Forced Swim Test (FST) to assess the antidepressant-like properties of Azaphen (Pipofezine). The information is intended for researchers, scientists, and drug development professionals engaged in preclinical antidepressant screening.
Introduction
The Forced Swim Test (FST), also known as the behavioral despair test, is a widely used rodent behavioral assay for the evaluation of antidepressant efficacy.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair.[3][4] Antidepressant compounds have been shown to reduce the duration of immobility, suggesting a potential therapeutic effect.[4][5]
Azaphen (Pipofezine) is a tricyclic antidepressant that acts as a potent inhibitor of serotonin reuptake.[6][7] By blocking the serotonin transporter (SERT) in the presynaptic terminal, Azaphen increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8][9] This mechanism is a hallmark of many effective antidepressant medications.[10]
Note: While the Forced Swim Test is a standard preclinical screening tool, it is essential to acknowledge its limitations. The interpretation of "behavioral despair" is anthropomorphic, and the test can be influenced by compounds affecting locomotor activity.[11] Therefore, it is recommended to use the FST in conjunction with other behavioral assays and to conduct control experiments to rule out confounding effects on motor function.
Experimental Protocols
The following protocols are provided as a general framework for conducting the Forced Swim Test to evaluate the antidepressant effects of Azaphen. Researchers should optimize these protocols based on their specific experimental conditions and animal models.
Animals:
-
Species: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.[1][12] The choice of species and strain can influence behavioral responses.[13]
-
Age and Weight: Animals should be adults and within a consistent age and weight range to minimize variability.
-
Housing: Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the test to reduce stress.[14]
Apparatus:
-
Cylinder: A transparent glass or Plexiglas cylinder is used.
-
Water: The cylinder should be filled with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15 cm for mice and 30 cm for rats).[10][16]
-
Water Temperature: The water temperature should be maintained at 23-25°C to prevent hypothermia.[16][17]
Drug Preparation and Administration:
-
Vehicle: Azaphen should be dissolved in an appropriate vehicle (e.g., saline, distilled water with a small amount of Tween 80). The vehicle alone should be administered to the control group.
-
Dosage: As no specific dose-response data for Azaphen in the FST is publicly available, a dose-finding study is recommended. Based on general antidepressant studies, a range of 5-20 mg/kg could be a starting point for investigation.[18]
-
Route of Administration: Oral (gavage) or intraperitoneal (i.p.) injection are common routes. The choice depends on the desired pharmacokinetic profile.
-
Timing: The drug should be administered at a specific time point before the test to ensure peak plasma and brain concentrations during the FST. A common pre-treatment time is 30-60 minutes for i.p. injection and 60 minutes for oral administration.
Forced Swim Test Procedure (Mouse Protocol):
This protocol is adapted for mice, which typically involves a single test session.[2]
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer Azaphen or vehicle to the respective groups of mice at the predetermined time before the test.
-
Test Session:
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the following behaviors:
-
Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Post-Test:
Data Presentation
The quantitative data from the Forced Swim Test should be summarized in a table for clear comparison between the control and Azaphen-treated groups. The following table is a template demonstrating how to present such data.
Disclaimer: The following data is hypothetical and for illustrative purposes only. No publicly available studies with specific quantitative data for Azaphen in the Forced Swim Test were identified.
| Treatment Group | N | Immobility Time (seconds) | Swimming Time (seconds) | Climbing Time (seconds) |
| Vehicle Control | 10 | 150 ± 10.5 | 75 ± 8.2 | 15 ± 3.1 |
| Azaphen (10 mg/kg) | 10 | 100 ± 9.8 | 120 ± 11.3 | 20 ± 4.5 |
| Azaphen (20 mg/kg) | 10 | 85 ± 7.5 | 135 ± 12.1 | 20 ± 4.2 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control (statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway
The primary mechanism of action for Azaphen is the inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This enhanced serotonergic signaling is believed to underlie its antidepressant effects.
Caption: Mechanism of action of Azaphen as a serotonin reuptake inhibitor.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating Azaphen in the Forced Swim Test.
Caption: Experimental workflow for the Forced Swim Test with Azaphen.
References
- 1. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipofezine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel rapid-acting antidepressants: molecular and cellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serotonin Levels in Response to Pipofezine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipofezine, sold under the trade names Azafen or Azaphen, is a tricyclic antidepressant (TCA) that has been used in clinical practice since the late 1960s.[1][2] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2][3] This modulation of the serotonergic system is believed to be central to its antidepressant effects. Beyond its primary action as a serotonin reuptake inhibitor, Pipofezine also exhibits partial agonism at 5-HT1A receptors and a high affinity for 5-HT7 receptors, suggesting a more complex pharmacological profile that may contribute to its overall therapeutic efficacy.
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Pipofezine on serotonin levels. The included protocols are designed to guide researchers in setting up and executing key experiments to measure changes in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in response to Pipofezine treatment.
Mechanism of Action
Pipofezine's primary pharmacological effect is the blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][4] By inhibiting SERT, Pipofezine increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Additionally, Pipofezine interacts with specific serotonin receptors. It acts as a partial agonist at the 5-HT1A receptor and displays high affinity for the 5-HT7 receptor. These interactions may modulate downstream signaling pathways, contributing to the overall antidepressant effect and potentially influencing the side-effect profile of the drug.
Data Presentation: Pharmacological Profile of Pipofezine
The following tables summarize the known in vitro binding affinities and functional data for Pipofezine. Due to the limited availability of specific in vivo dose-response data for Pipofezine's effect on serotonin levels in publicly accessible literature, an illustrative table is provided based on the expected effects of a potent serotonin reuptake inhibitor.
Table 1: In Vitro Receptor Binding and Functional Activity of Pipofezine
| Target | Action | Affinity (Ki) / Inhibition | Source |
| Serotonin Transporter (SERT) | Reuptake Inhibition | 65-70% inhibition of ³H-serotonin uptake at 50 µM | [1] |
| 5-HT1A Receptor | Partial Agonist | 6.4 nM (Ki) | [1] |
| 5-HT7 Receptor | High Affinity Ligand | 0.5 nM (Ki) | [1] |
Table 2: Illustrative Dose-Dependent Effects of a Potent Serotonin Reuptake Inhibitor on Extracellular Serotonin and 5-HIAA in Rat Prefrontal Cortex (In Vivo Microdialysis)
Disclaimer: The following data are illustrative and based on typical findings for potent serotonin reuptake inhibitors. Specific quantitative data for Pipofezine was not available in the reviewed literature.
| Treatment Group | Dose (mg/kg, i.p.) | Peak Extracellular Serotonin (% of Baseline) | Time to Peak (minutes) | Extracellular 5-HIAA (% of Baseline at 120 min) |
| Vehicle | 0 | ~100% | N/A | ~100% |
| Pipofezine | 1 | ~150-200% | 60-90 | ~70-80% |
| Pipofezine | 5 | ~250-350% | 60-90 | ~50-60% |
| Pipofezine | 10 | ~400-500% | 60-90 | ~40-50% |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Serotonin and 5-HIAA in the Rat Brain
This protocol describes the use of in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to measure extracellular levels of serotonin and 5-HIAA in the prefrontal cortex of freely moving rats following administration of Pipofezine.
Materials:
-
Male Wistar rats (250-300 g)
-
Pipofezine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length, 20 kDa cutoff)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
HPLC system with electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase for HPLC-ECD (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 10% methanol, pH adjusted)
-
Serotonin and 5-HIAA standards
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of serotonin and 5-HIAA levels.
-
-
Pipofezine Administration and Sample Collection:
-
Administer Pipofezine (or vehicle) via intraperitoneal (i.p.) injection at the desired doses.
-
Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.
-
-
Sample Analysis by HPLC-ECD:
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Separate serotonin and 5-HIAA on the C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidative potential (e.g., +0.65 V).
-
Quantify the concentrations of serotonin and 5-HIAA by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-injection concentrations as a percentage of the average baseline concentration for each animal.
-
Plot the time course of changes in extracellular serotonin and 5-HIAA levels.
-
Protocol 2: Measurement of Serotonin and 5-HIAA in Rat Brain Tissue by HPLC-ECD
This protocol details the procedure for quantifying total tissue levels of serotonin and 5-HIAA in different brain regions following Pipofezine treatment.
Materials:
-
Male Wistar rats (250-300 g)
-
Pipofezine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane) and euthanasia solution (e.g., pentobarbital)
-
Dissection tools
-
Ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC-ECD system as described in Protocol 1
Procedure:
-
Drug Administration:
-
Administer Pipofezine or vehicle to rats at the desired doses and time points.
-
-
Tissue Collection:
-
At the designated time after drug administration, euthanize the rat.
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.
-
Dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Immediately weigh the tissue samples and freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue samples in a known volume of ice-cold 0.1 M PCA with internal standard.
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a portion of the filtered supernatant into the HPLC-ECD system.
-
Separate and detect serotonin and 5-HIAA as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the concentrations of serotonin and 5-HIAA in the tissue samples based on the standard curve and normalize to the wet weight of the tissue (e.g., ng/g tissue).
-
Compare the levels between treatment groups using appropriate statistical tests.
-
Signaling Pathways
Pipofezine's multifaceted interaction with the serotonergic system involves both direct transporter blockade and receptor modulation. The following diagram illustrates the proposed signaling pathways affected by Pipofezine.
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes and Protocols: Immunohistochemical Analysis of c-Fos Expression Following Azaphen Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaphen (Pipofezine) is a tricyclic antidepressant that functions as a potent serotonin reuptake inhibitor[1][2][3][4]. By blocking the serotonin transporter, Azaphen increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This modulation of synaptic activity can lead to downstream intracellular changes, including the induction of immediate early genes like c-Fos.
The c-Fos protein is a well-established marker of neuronal activity[5][6][7]. Its expression is rapidly and transiently induced in response to various stimuli, including neurotransmitter receptor activation[7][8]. Immunohistochemical detection of c-Fos protein allows for the mapping of activated neuronal populations in response to pharmacological agents. These application notes provide a detailed protocol for performing immunohistochemistry for c-Fos in rodent brain tissue following the administration of Azaphen, along with a summary of expected quantitative data and a proposed signaling pathway.
Quantitative Data Summary
| Brain Region | Treatment Group | Dose (mg/kg) | Time Post-Administration (hours) | Mean c-Fos Positive Cells / mm² (± SEM) | Fold Change vs. Vehicle |
| Prefrontal Cortex (PFC) | Vehicle | 0 | 2 | 25 ± 5 | 1.0 |
| Azaphen | 10 | 2 | 75 ± 12 | 3.0 | |
| Azaphen | 20 | 2 | 150 ± 20 | 6.0 | |
| Azaphen | 20 | 6 | 80 ± 15 | 3.2 | |
| Hippocampus (CA1) | Vehicle | 0 | 2 | 15 ± 4 | 1.0 |
| Azaphen | 10 | 2 | 45 ± 8 | 3.0 | |
| Azaphen | 20 | 2 | 95 ± 15 | 6.3 | |
| Azaphen | 20 | 6 | 50 ± 10 | 3.3 | |
| Amygdala (BLA) | Vehicle | 0 | 2 | 30 ± 6 | 1.0 |
| Azaphen | 10 | 2 | 80 ± 14 | 2.7 | |
| Azaphen | 20 | 2 | 165 ± 25 | 5.5 | |
| Azaphen | 20 | 6 | 90 ± 18 | 3.0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results. Actual results may vary depending on experimental conditions.
Experimental Protocols
Animal Model and Drug Administration
-
Animals: Male Sprague-Dawley rats (250-300g) are a suitable model. House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Drug Preparation: Dissolve Azaphen (Pipofezine hydrochloride) in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Administration: Administer Azaphen or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses.
Tissue Preparation
-
Anesthesia and Perfusion: Two hours post-injection (or at other desired time points), deeply anesthetize the animals with an overdose of sodium pentobarbital.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Carefully dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS at 4°C until they sink.
-
Sectioning: Freeze the brains and section coronally at 40 µm using a cryostat. Collect sections in a cryoprotectant solution and store at -20°C until use.
Immunohistochemistry for c-Fos
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended): Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking: Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG, 1:500 dilution) in blocking solution for 2 hours at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions for 1 hour at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Visualization: Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown nuclear stain in c-Fos positive cells.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a series of alcohol grades, clear with xylene, and coverslip with a mounting medium.
Image Acquisition and Analysis
-
Microscopy: Examine the sections under a bright-field microscope.
-
Image Capture: Capture images of the brain regions of interest (e.g., prefrontal cortex, hippocampus, amygdala) using a digital camera attached to the microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to count the number of c-Fos positive nuclei within a defined area for each brain region. Express the data as the number of c-Fos positive cells per mm².
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Azaphen-induced c-Fos expression and the experimental workflow for its detection.
Caption: Proposed signaling pathway of Azaphen-induced c-Fos expression.
References
- 1. drdoping.com [drdoping.com]
- 2. Azaphen | Serotonin Transporter | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pipofezine - Wikipedia [en.wikipedia.org]
- 5. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Opinion on the Use of c-Fos in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azaphen dihydrochloride monohydrate stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azaphen (Pipofezine) dihydrochloride monohydrate. The information provided is intended to assist in understanding its stability and potential degradation pathways during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Azaphen dihydrochloride monohydrate?
For optimal stability, this compound should be stored at 4°C in a sealed container, protected from moisture and light. For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation.
Q2: What are the expected degradation pathways for this compound?
Based on the structure of Azaphen, a tricyclic antidepressant with a piperazine moiety, the following degradation pathways are likely under stress conditions:
-
Hydrolysis: The amide-like structures within the tricyclic ring system and the piperazine ring may be susceptible to hydrolysis under acidic or basic conditions. This can lead to ring opening.[1][2]
-
Oxidation: The tertiary amine in the piperazine ring and the electron-rich aromatic system are potential sites for oxidation.[1] This can lead to the formation of N-oxides and hydroxylated derivatives.[3]
-
Photodegradation: Tricyclic antidepressants are known to be sensitive to light.[3][4] Exposure to UV or visible light may lead to demethylation, hydroxylation, and the formation of N-oxides.[3][5]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions. The piperazine ring, in particular, can undergo thermal degradation, potentially through ring-opening reactions.[6][7][8]
Q3: What are some common issues encountered during the analysis of Azaphen and its degradation products?
Common analytical challenges include:
-
Peak Tailing: Due to the basic nature of the piperazine moiety, chromatographic analysis can sometimes result in peak tailing, especially at neutral pH due to interactions with residual silanols on the column.[9]
-
Co-elution of Degradation Products: The degradation of Azaphen can result in multiple products with similar polarities, making their separation challenging.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids, formulations), excipients or endogenous components can interfere with the analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis
-
Possible Cause: Interaction of the basic analyte with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will ensure the amine is fully protonated, minimizing secondary interactions with the silica backbone of the column.[9]
-
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with robust end-capping to reduce the number of available silanol groups.
-
Add an Amine Additive: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can help to mask residual silanol groups.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can sometimes provide better peak shape for basic compounds compared to standard C18 columns.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause: Uncontrolled experimental variables or improper sample handling.
-
Troubleshooting Steps:
-
Control Temperature and Humidity: Ensure that stability chambers are properly calibrated and maintained at the specified conditions.
-
Protect from Light: Wrap samples in aluminum foil or use amber vials to prevent photodegradation, especially for solutions.
-
Use Inert Sample Containers: Use glass or other inert containers to prevent leaching or adsorption of the analyte.
-
Ensure Homogeneity of Solutions: Thoroughly mix solutions before taking aliquots for analysis.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for each time point to avoid degradation during storage of the analytical solutions themselves.
-
Issue 3: Difficulty in Identifying Degradation Products
-
Possible Cause: Low abundance of degradation products or lack of appropriate analytical techniques.
-
Troubleshooting Steps:
-
Increase Stress Conditions: If forced degradation studies do not yield significant degradation (aim for 5-20% degradation), consider increasing the stressor concentration, temperature, or duration of exposure.[10]
-
Use High-Resolution Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation of unknown degradation products by providing accurate mass measurements and fragmentation patterns.[11][12]
-
Compare Stressed and Unstressed Samples: A careful comparison of the chromatograms of stressed and unstressed samples will help to distinguish degradation products from formulation excipients or impurities in the drug substance.
-
Consult Literature on Similar Compounds: Review literature on the degradation of other tricyclic antidepressants or piperazine-containing drugs to predict potential degradation products and their characteristic mass spectral fragments.[4][13]
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized to achieve a target degradation of 5-20%.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of this compound powder in a thin layer in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photodegradation (Solution):
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) or in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC method.
-
A diode array detector (DAD) is recommended to check for peak purity.
-
Mass spectrometry (MS) can be used for the identification of degradation products.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the separation of all degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the parent drug)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Azaphen | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 N NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid), 80°C, 48h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solution) | Data to be filled | Data to be filled | Data to be filled |
Note: This table should be populated with experimental data.
Visualizations
Caption: Potential degradation pathways of Azaphen under various stress conditions.
Caption: General workflow for a forced degradation study of Azaphen.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. sgs.com [sgs.com]
- 11. waters.com [waters.com]
- 12. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues with Pipofezine in research experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Pipofezine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Pipofezine and what is its primary mechanism of action?
Pipofezine, also known under the brand name Azafen, is a tricyclic antidepressant.[1] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which leads to an increase in the concentration of serotonin in the synaptic cleft.[1][2] This modulation of serotonergic neurotransmission is central to its therapeutic effects.
Q2: In which solvents is Pipofezine soluble?
Pipofezine is soluble in dimethyl sulfoxide (DMSO).[3] The dihydrochloride monohydrate form of Pipofezine is reported to be highly soluble in water (≥ 100 mg/mL) and has a lower solubility in DMSO (1 mg/mL).[4] Another source suggests a solubility of 10 mM in water with the aid of sonication for the hydrochloride form.
Q3: How should I store Pipofezine powder and stock solutions?
-
Lyophilized Powder: Store at -20°C, kept desiccated. In this form, the chemical is stable for up to 36 months.[2]
-
Stock Solutions: Store in aliquots at -20°C and use within one month to avoid loss of potency.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to store solutions in single-use aliquots.
Q4: I'm observing precipitation after adding my Pipofezine stock solution to my cell culture media. What could be the cause?
Precipitation of a compound when added to aqueous-based cell culture media is a common issue and can be attributed to several factors:
-
High Final Concentration: The final concentration of Pipofezine in your media may exceed its aqueous solubility limit.
-
Solvent Shock: Adding a concentrated DMSO stock directly to the media can cause the compound to crash out of solution. The rapid change in solvent polarity from DMSO to the aqueous media reduces the compound's solubility.
-
pH and Salt Concentration of Media: The specific pH and salt composition of your cell culture media can influence the solubility of Pipofezine.
-
Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.
Troubleshooting Guide: Overcoming Pipofezine Precipitation
This guide provides a systematic approach to resolving precipitation issues with Pipofezine in your experiments.
Problem: Precipitate forms immediately upon adding Pipofezine stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Decrease the final concentration of Pipofezine in your experiment. | The compound remains in solution at a lower, effective concentration. |
| "Solvent Shock" | Pre-dilute the DMSO stock solution in a small volume of media before adding it to the bulk of the media. Add the stock solution dropwise while gently vortexing or swirling the media. | Gradual addition allows for better mixing and reduces the likelihood of precipitation. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cellular toxicity. | The compound remains soluble, and cell viability is not compromised by the solvent. |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions of Pipofezine from the stock solution for each experiment. | Reduces the chance of degradation or precipitation of the diluted compound over time. |
| Media Component Interaction | Analyze the composition of your media. Consider if any components might be interacting with Pipofezine to reduce its solubility. If possible, test in a simpler buffered solution like PBS first. | Identification of incompatible media components, allowing for media substitution if necessary. |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. Avoid frequent opening and closing of the incubator door. | A stable temperature environment helps maintain the compound in solution. |
Quantitative Solubility Data
The solubility of Pipofezine can vary depending on the specific salt form and the solvent used. The following table summarizes the available quantitative data.
| Compound Form | Solvent | Solubility |
| Pipofezine dihydrochloride monohydrate | Water | ≥ 100 mg/mL (257.54 mM)[4] |
| Pipofezine hydrochloride | Water | 10 mM (with sonication) |
| Pipofezine dihydrochloride monohydrate | DMSO | 1 mg/mL (2.58 mM)[4] |
| Pipofezine | DMSO | Soluble (Specific limit not published)[3] |
| Pipofezine | Ethanol | Data not available |
| Pipofezine | PBS (pH 7.4) | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Pipofezine Stock Solution in DMSO
Materials:
-
Pipofezine (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Methodology:
-
Determine the required mass: The molecular weight of Pipofezine (free base) is approximately 297.36 g/mol . To prepare a 10 mM stock solution, you will need to weigh out 2.97 mg of Pipofezine for every 1 mL of DMSO.
-
Weigh the Pipofezine: Carefully weigh the calculated amount of Pipofezine powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the corresponding volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If you encounter difficulty in dissolving the compound, you can warm the solution to 37°C for a short period and/or use a sonicator water bath for a few minutes.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of Pipofezine in research.
Caption: Experimental workflow for using Pipofezine in cell-based assays.
Caption: Pipofezine's mechanism of action and downstream signaling.
References
Technical Support Center: Optimizing Pipofezine Dosage for Preclinical Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pipofezine dosage for preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is Pipofezine and what is its primary mechanism of action?
A1: Pipofezine, also known as Azafen or Azaphen, is a tricyclic antidepressant (TCA).[1][2][3] Its primary mechanism of action is the potent inhibition of serotonin reuptake by blocking the serotonin transporter (SERT).[1][2] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1]
Q2: What are the recommended dosage ranges for Pipofezine in preclinical models of depression?
A2: Specific dosage information for Pipofezine in preclinical efficacy studies is not widely published in readily available literature. However, based on a comparative study, Pipofezine (Azafen) demonstrated pronounced antidepressant activity and was superior to reference drugs like Paroxetine and Tianeptine in behavioral despair tests in rats.[2][3][4] For initial dose-finding studies, researchers can consider ranges used for other TCAs and SSRIs in similar models, while carefully monitoring for efficacy and adverse effects.
Q3: What are suitable vehicles for administering Pipofezine to rodents?
A3: While specific vehicle formulations for Pipofezine in preclinical studies are not explicitly detailed in the available literature, common vehicles for oral administration of small molecules in rodents include:
-
Aqueous solutions: If Pipofezine solubility allows, sterile water or saline can be used.
-
Suspensions: For compounds with low water solubility, suspending agents like 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC) in water are frequently used.
-
Solutions in non-aqueous, biocompatible solvents: Solvents such as polyethylene glycol (e.g., PEG400) or dimethyl sulfoxide (DMSO), often diluted with water or saline, can be employed. However, potential toxicity of the vehicle itself should be considered, especially in chronic studies.
It is crucial to determine the solubility of Pipofezine in the chosen vehicle to ensure a homogenous and stable formulation for accurate dosing.
Q4: What are the expected outcomes in common preclinical efficacy models after Pipofezine administration?
A4: In rodent models of depression, effective antidepressant treatment with Pipofezine is expected to produce the following outcomes:
-
Forced Swim Test (FST): A significant reduction in the duration of immobility.
-
Tail Suspension Test (TST): A significant reduction in the duration of immobility.[1][5][6][7]
-
Chronic Unpredictable Mild Stress (CUMS): Reversal of anhedonia (e.g., increased sucrose preference), and normalization of other stress-induced behavioral and physiological changes.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Possible Causes:
-
Inconsistent animal handling: Stress from handling can significantly impact behavioral tests.
-
Environmental factors: Variations in light, noise, and temperature in the housing and testing rooms.
-
Lack of acclimatization: Insufficient time for animals to adapt to the facility, housing, and testing procedures.
-
Experimenter bias: Unconscious cues from the experimenter influencing animal behavior.
Solutions:
-
Standardize handling procedures: Handle all animals consistently and gently.
-
Control environmental conditions: Maintain a stable and controlled environment in both housing and testing areas.
-
Ensure adequate acclimatization: Allow sufficient time for animals to acclimate to the facility (at least one week) and to the testing room before each experiment.
-
Blind the experimenter: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment groups.
Issue 2: Lack of Efficacy at Tested Doses
Possible Causes:
-
Inappropriate dosage range: The selected doses may be too low to elicit a therapeutic effect.
-
Poor bioavailability: The drug may not be adequately absorbed or may be rapidly metabolized.
-
Incorrect administration route: The chosen route of administration may not be optimal for brain penetration.
-
Insufficient treatment duration: For chronic models like CUMS, the treatment period may be too short.
Solutions:
-
Conduct a dose-response study: Test a wider range of doses to identify the optimal therapeutic window.
-
Evaluate pharmacokinetics: If possible, measure plasma and brain concentrations of Pipofezine to assess its bioavailability and brain penetration.
-
Consider alternative administration routes: While oral administration is common, intraperitoneal (i.p.) injection may offer higher bioavailability for some compounds.
-
Extend the treatment duration: In chronic stress models, antidepressant effects may take several weeks to manifest.
Issue 3: Adverse Effects Observed in Treated Animals
Possible Causes:
-
High dosage: The administered dose may be approaching toxic levels.
-
Vehicle toxicity: The vehicle used for drug administration may be causing adverse effects.
-
Off-target effects: Pipofezine, like other TCAs, may have effects on other receptors, leading to side effects.
Solutions:
-
Reduce the dosage: If adverse effects are observed, lower the dose to a better-tolerated level.
-
Conduct a vehicle-only control group: Always include a group of animals that receives only the vehicle to distinguish between drug- and vehicle-induced effects.
-
Monitor for common TCA-related side effects: Be observant for signs of sedation, anticholinergic effects (e.g., dry mouth, urinary retention), and cardiovascular changes, especially at higher doses.
Quantitative Data Summary
As specific preclinical dosage data for Pipofezine is limited in the public domain, the following table provides a general reference for doses of other common antidepressants in widely used rodent models. These can be a starting point for designing dose-finding studies for Pipofezine.
| Antidepressant | Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Imipramine | Forced Swim Test | Rat | i.p. | 15-30 mg/kg | General Knowledge |
| Fluoxetine | Forced Swim Test | Mouse | i.p. | 10-20 mg/kg | General Knowledge |
| Desipramine | Tail Suspension Test | Mouse | i.p. | 10-30 mg/kg | General Knowledge |
| Pipofezine (Azafen) | Behavioral Despair Test | Rat | Not Specified | Pronounced Activity | [2][3][4] |
Experimental Protocols
Forced Swim Test (Porsolt Test)
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Place each animal individually into the cylinder for 15 minutes. This session promotes the development of immobility on the test day.
-
Test (Day 2): 24 hours after the pre-test, administer Pipofezine or vehicle. After the appropriate pre-treatment time (e.g., 30-60 minutes for i.p. injection), place the animal back into the cylinder for a 5-6 minute session.
-
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
Tail Suspension Test
-
Apparatus: A horizontal bar elevated above a surface, from which the mouse can be suspended by its tail using adhesive tape. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.
-
Procedure:
-
Secure the mouse's tail to the horizontal bar with adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
-
Data Analysis: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Chronic Unpredictable Mild Stress (CUMS) Model
-
Procedure:
-
Expose animals to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-8 weeks).
-
Stressors can include: tilted cage, wet bedding, light/dark cycle reversal, social isolation, crowded housing, and exposure to an empty water bottle. Stressors are applied randomly and varied daily.
-
-
Treatment: Administer Pipofezine or vehicle daily during the final weeks of the stress period.
-
Behavioral Assessment:
-
Sucrose Preference Test: Measure the consumption of a sucrose solution versus plain water to assess anhedonia. A decrease in sucrose preference is indicative of a depressive-like state, which should be reversed by effective antidepressant treatment.
-
Other behavioral tests like the open field test (for locomotor activity and anxiety) and the forced swim test can also be conducted at the end of the CUMS protocol.
-
Visualizations
Caption: Mechanism of action of Pipofezine.
Caption: Preclinical experimental workflow for Pipofezine.
References
- 1. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent Azaphen experiment results
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Azaphen (Pipofezine).
Frequently Asked Questions (FAQs)
Q1: What is Azaphen and what is its primary mechanism of action?
Azaphen (Pipofezine) is a tricyclic antidepressant (TCA). Its principal mechanism of action is the inhibition of the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft.[1][2] It also exhibits sedative properties, suggesting a possible interaction with histamine receptors.
Q2: What are the common in vitro models for studying Azaphen's activity?
Common in vitro models include cell lines endogenously expressing the serotonin transporter, such as JAR cells, or cell lines engineered to overexpress SERT, like HEK293-SERT cells.[3] Assays typically involve measuring the uptake of radiolabeled serotonin in the presence of varying concentrations of the drug to determine its inhibitory potency (IC50).[3] Differentiated HT22 cells have also been proposed as a suitable model for screening serotonin reuptake inhibitors.[4][5]
Q3: What is the expected IC50 range for Azaphen (Pipofezine) in a serotonin reuptake assay?
The IC50 value for Azaphen can vary depending on the experimental system and conditions. It is crucial to establish a baseline IC50 in your specific assay for consistent comparisons. For context, other tricyclic antidepressants like desipramine have shown IC50 values in the range of 64 nM to 390 nM in different cell-based and synaptosome assays.[3]
Q4: How should Azaphen be stored for experimental use?
As a chemical compound, Azaphen should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation. For in-solution experiments, it is advisable to prepare fresh solutions or use aliquots from a stock solution stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of tricyclic antidepressants in aqueous solutions can be influenced by pH and the presence of other molecules.[6]
Troubleshooting Guide for Inconsistent Azaphen Experiment Results
Inconsistent results in Azaphen experiments can arise from various factors, from reagent stability to cell culture conditions and assay procedures. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of Azaphen can obscure the true potency of the compound and make it difficult to compare results across different experimental runs.
| Potential Cause | Troubleshooting Steps |
| Azaphen Stock Solution Degradation | - Prepare fresh stock solutions of Azaphen in a suitable solvent (e.g., DMSO) for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light. - Periodically check the purity of the stock solution using analytical methods like HPLC if degradation is suspected. |
| Cell Line Instability or Inconsistency | - Ensure consistent cell passage number for all experiments, as high passage numbers can lead to phenotypic drift. - Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to confirm their identity and rule out cross-contamination.[7] - Monitor cell health and morphology before each experiment. Do not use cells that are over-confluent or appear unhealthy.[8] |
| Variations in Assay Conditions | - Standardize all assay parameters, including incubation times, temperature, and CO2 levels.[8] - Use a consistent source and lot of reagents, including cell culture media, serum, and assay buffers.[8] - Optimize and standardize cell seeding density to ensure a consistent number of cells per well.[8] |
| Inconsistent Pipetting or Dilution Series | - Calibrate pipettes regularly. - Prepare a fresh serial dilution of Azaphen for each experiment. - Use a consistent dilution scheme and ensure thorough mixing at each dilution step. |
Problem 2: No Dose-Dependent Inhibition Observed
The absence of a clear dose-response curve can indicate a fundamental issue with the experimental setup or the compound itself.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Perform a wide range of concentrations (e.g., from picomolar to high micromolar) in a preliminary experiment to identify the inhibitory range of Azaphen in your specific assay. |
| Low SERT Expression or Activity | - Verify the expression and activity of the serotonin transporter in your cell model using a positive control (e.g., a well-characterized SSRI like fluoxetine or citalopram).[3] - If using a transient transfection model, optimize transfection efficiency. |
| Assay Signal-to-Noise Ratio is Low | - Optimize the assay to maximize the window between the signal from uninhibited and fully inhibited serotonin uptake. This may involve adjusting the concentration of radiolabeled serotonin or the incubation time. |
| Compound Precipitation | - Visually inspect the wells with the highest concentrations of Azaphen for any signs of precipitation. - Determine the solubility of Azaphen in your assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO) to maintain solubility, ensuring the final solvent concentration does not affect cell viability. |
Problem 3: Inconsistent Results in Downstream Signaling Assays
When assessing the effects of Azaphen on signaling pathways downstream of serotonin receptor activation, variability can be introduced by the complex nature of these biological cascades.
| Potential Cause | Troubleshooting Steps |
| Cellular Context and Receptor Density | - Characterize the expression levels of different serotonin receptor subtypes in your cell model, as this will influence the downstream response. - Be aware that prolonged exposure to increased serotonin levels can lead to receptor desensitization or downregulation, affecting signaling outcomes.[9] |
| Off-Target Effects | - As a tricyclic antidepressant, Azaphen may have off-target effects on other receptors (e.g., histamine, muscarinic acetylcholine receptors).[10] Consider using specific antagonists for these receptors to isolate the serotonin-mediated effects. |
| Variability in Second Messenger Assays | - Optimize and validate assays for second messengers like cAMP or IP3. Use appropriate positive and negative controls. - Ensure that the timing of the measurement is appropriate to capture the peak of the signaling event. |
| Cross-Talk Between Signaling Pathways | - Be aware of potential cross-talk between different signaling pathways that can be activated by serotonin.[2][11] Interpreting results may require a systems-level approach. |
Experimental Protocols
Key Experiment: In Vitro Serotonin Reuptake Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory effect of Azaphen on serotonin uptake in a cell-based assay.
Materials:
-
Cell line expressing the serotonin transporter (e.g., JAR, HEK293-SERT, or differentiated HT22 cells)[3][4]
-
Cell culture medium appropriate for the chosen cell line
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Serotonin (radiolabeled serotonin)
-
Azaphen
-
Positive control inhibitor (e.g., Fluoxetine)
-
Scintillation cocktail
-
Microplate scintillation counter
-
96-well cell culture plates
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere and grow to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of Azaphen in the assay buffer. Also, prepare solutions of the positive control and a vehicle control (buffer with the same final concentration of solvent, e.g., DMSO, as the highest Azaphen concentration).
-
Pre-incubation: Wash the cells with the assay buffer. Then, add the different concentrations of Azaphen, the positive control, or the vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Serotonin Uptake: Add [³H]-Serotonin to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of serotonin uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer to remove the extracellular [³H]-Serotonin.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with a lysis buffer or distilled water). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Azaphen concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Azaphen concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Signaling Pathway of Serotonin Reuptake Inhibition by Azaphen
Caption: Azaphen inhibits SERT, increasing synaptic serotonin and modulating downstream pathways.
References
- 1. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mapping serotonin dynamics in the living brain | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. biocompare.com [biocompare.com]
- 9. Effects of Chronic Antidepressant Treatments on Serotonin Transporter Function, Density, and mRNA Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pipofezine Degradation Product Analysis and Identification
Disclaimer: As of late 2025, detailed public data on the forced degradation of pipofezine is limited. This guide provides researchers, scientists, and drug development professionals with a framework for initiating and troubleshooting a degradation product analysis of pipofezine, based on its chemical structure and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: Where should I begin with a forced degradation study of pipofezine?
A successful forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of pipofezine and to develop a stability-indicating analytical method.[1] The study involves subjecting a sample of the drug substance to conditions more severe than accelerated stability testing.[1] A typical starting point involves exposing pipofezine solutions to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 60°C (in solid and solution form)
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The duration of exposure and the strength of the stressor may need to be adjusted to achieve this target.
Q2: What are the potential degradation pathways for pipofezine based on its structure?
While specific degradation pathways for pipofezine are not extensively documented, its structure—containing a piperazine ring, a pyridazino-benzoxazine core, and N-methyl groups—suggests several potential routes of degradation:
-
Oxidation: The tertiary amines in the piperazine ring and the N-methyl group are susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: The benzoxazine ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Photodegradation: Complex polycyclic aromatic systems can be susceptible to photodegradation.
Q3: What analytical techniques are most suitable for analyzing pipofezine degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying pipofezine and its degradation products.[2] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and structural information.[2] Gas Chromatography (GC) may be suitable for volatile impurities, but less so for the expected polar degradation products of pipofezine.
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for pipofezine or degradation products. | Interaction of basic amine groups with residual silanols on the HPLC column. | - Use a base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). - Operate at a lower or higher pH to control the ionization of the analytes. |
| Co-elution of degradation products with the main pipofezine peak. | Insufficient chromatographic resolution. | - Modify the mobile phase composition (e.g., change the organic modifier or its ratio). - Adjust the pH of the aqueous portion of the mobile phase. - Evaluate a different column chemistry (e.g., phenyl-hexyl instead of C18). - Perform peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the main peak.[3] |
| Inconsistent retention times. | - Inadequate column equilibration. - Fluctuation in mobile phase composition or column temperature. | - Ensure the column is equilibrated for a sufficient time with the mobile phase before injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
Degradation Product Identification
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in elucidating the structure of an unknown degradation product from LC-MS data. | - Insufficient fragmentation in the mass spectrometer. - The degradation product is an isomer of another compound. | - Perform MS/MS (tandem mass spectrometry) experiments at varying collision energies to induce more informative fragmentation. - Consider high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. - If isomers are suspected, chromatographic separation is key. Modify HPLC conditions to resolve the isomeric peaks. |
| Mass balance is not achieved (sum of the assay of the main peak and all degradation products is significantly less than 100%). | - Some degradation products are not UV active at the detection wavelength. - Degradation products are not eluting from the column. - The API has degraded to volatile or insoluble compounds. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. - Employ a stronger solvent in the mobile phase or a gradient with a strong final solvent to elute highly retained compounds. - Consider headspace GC-MS for volatile degradation products. |
Data Presentation
Table 1: Summary of Forced Degradation Results for Pipofezine
| Stress Condition | Duration | % Assay of Pipofezine | % Total Degradation | Number of Degradation Products | Remarks |
| 0.1 M HCl | 8 hours | 92.5 | 7.5 | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 4 hours | 88.1 | 11.9 | 3 | Major degradant at RRT 0.72 |
| 3% H₂O₂ | 24 hours | 85.3 | 14.7 | 4 | Two major degradants observed |
| Thermal (60°C) | 7 days | 98.2 | 1.8 | 1 | Minor degradation |
| Photolytic | 7 days | 94.6 | 5.4 | 2 | Significant degradation in solution |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation of Pipofezine
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of pipofezine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C. Withdraw and neutralize samples with 0.1 M HCl at various time points for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw samples at specified intervals and dilute for analysis.
-
Thermal Degradation:
-
Solution: Store the stock solution at 60°C.
-
Solid State: Place a thin layer of solid pipofezine powder in a vial and store it at 60°C. At each time point, dissolve a known amount in the solvent for analysis.
-
-
Photodegradation: Expose the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of pipofezine)
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for HPLC peak purity analysis.
Caption: Potential degradation pathways of pipofezine.
References
Technical Support Center: Azaphen Dihydrochloride Monohydrate Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the stability of Azaphen dihydrochloride monohydrate in solution, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Azaphen, a tricyclic antidepressant, is susceptible to degradation in aqueous solutions, particularly under non-optimal pH conditions and at elevated temperatures.[1] Like many pharmaceuticals, its stability is intrinsically linked to the pH of the solution.[2][3] Forced degradation studies are essential to determine the intrinsic stability of the molecule and to identify potential degradation pathways.[4][5]
Q2: How does pH influence the degradation of Azaphen?
A2: The pH of a solution can significantly impact the stability of Azaphen by catalyzing hydrolytic degradation.[2][3] Generally, drug molecules may exhibit different ionization states at various pH levels, leading to different degradation pathways.[2] For many compounds, degradation is accelerated at both acidic and basic pH extremes.[2][6] It is crucial to determine the pH of maximum stability to ensure the integrity of the drug substance in solution during experiments and for formulation development.
Q3: What are the potential degradation products of Azaphen in solution?
A3: While specific degradation products for Azaphen are not detailed in the provided search results, a related compound undergoes hydrolysis of the imide bond in both acidic and basic media, leading to the formation of products with a carboxylic acid group.[1] It is plausible that Azaphen could follow a similar degradation pathway. Forced degradation studies under various pH conditions are necessary to identify and characterize the specific degradation products of Azaphen.[4][7]
Q4: What analytical methods are recommended for monitoring Azaphen stability?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for stability testing of pharmaceuticals.[6][8] A stability-indicating HPLC method should be developed and validated to separate Azaphen from its potential degradation products.[8] Other techniques such as mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the structure of the degradation products.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of Azaphen potency in solution. | The pH of the solution may be unfavorable for Azaphen stability. | Measure the pH of your solution. Adjust the pH to a more neutral range (e.g., pH 5-7) using appropriate buffers, if compatible with your experimental design. It is known that the stability of drugs is greatly affected by pH conditions.[6] |
| Appearance of unknown peaks in HPLC chromatogram. | These are likely degradation products of Azaphen. | Conduct a forced degradation study to systematically generate and identify these degradation products. This will help in elucidating the degradation pathway.[4][5] |
| Inconsistent results between experimental batches. | Variations in solution preparation, especially pH, can lead to different degradation rates. | Standardize your solution preparation protocol. Ensure consistent pH measurement and adjustment for all batches. Use calibrated pH meters and freshly prepared buffers. |
| Precipitation of the compound from the solution. | The solubility of Azaphen or its degradation products may be pH-dependent. | Determine the solubility profile of Azaphen across a range of pH values. Ensure your experimental conditions (concentration and pH) maintain the compound in solution. |
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study of this compound
This protocol outlines a general procedure for investigating the impact of pH on the stability of Azaphen in solution.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Phosphate or acetate buffers (range of pH values, e.g., pH 3, 5, 7, 9)
- High-purity water (e.g., Milli-Q or equivalent)
- HPLC system with a suitable column (e.g., C18) and UV detector
- Calibrated pH meter
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). Solubility in DMSO is also reported.[11]
3. Preparation of Degradation Samples:
- For each pH condition to be tested (e.g., pH 1, 3, 5, 7, 9, and a highly basic solution with 0.1 M NaOH), transfer a known volume of the Azaphen stock solution into separate reaction vessels.
- Add the respective acidic, basic, or buffer solution to achieve the target pH and a final desired concentration of Azaphen (e.g., 100 µg/mL).
- Prepare a control sample in high-purity water.
4. Incubation:
- Incubate the samples at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.[12]
- Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For example, neutralize the HCl samples with an equivalent amount of NaOH and vice versa.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of acetonitrile and a phosphate buffer.[1]
- Monitor the decrease in the peak area of the parent Azaphen peak and the formation of any degradation product peaks over time.
6. Data Analysis:
- Calculate the percentage of Azaphen remaining at each time point for each pH condition.
- Determine the degradation rate constant (k) for each pH by plotting the natural logarithm of the remaining Azaphen concentration versus time.
- Create a pH-rate profile by plotting the log k versus pH to identify the pH of maximum stability.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 60°C
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | % Degradation after 24h |
| 1.0 | 0.095 | 7.3 | 90.0 |
| 3.0 | 0.025 | 27.7 | 45.1 |
| 5.0 | 0.010 | 69.3 | 21.3 |
| 7.0 | 0.028 | 24.8 | 49.0 |
| 9.0 | 0.080 | 8.7 | 85.3 |
| 13.0 (0.1 M NaOH) | 0.150 | 4.6 | 97.3 |
Disclaimer: The data presented in this table is illustrative and based on general principles of drug stability. Actual experimental results may vary.
Visualizations
Caption: Workflow for pH stability testing of Azaphen.
Caption: Hypothetical degradation pathways for Azaphen.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. glpbio.com [glpbio.com]
- 12. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Pipofezine's Antidepressant Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo antidepressant effects of Pipofezine, with a focus on its performance relative to other established antidepressant agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: Pipofezine
Pipofezine, sold under the brand name Azafen, is a tricyclic antidepressant (TCA) that has been in clinical use in Russia since the 1960s.[1] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which leads to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1] Additionally, Pipofezine exhibits sedative properties, suggesting a potential interaction with histamine receptors.[1]
Caption: Proposed mechanism of Pipofezine's antidepressant action.
Comparative Efficacy in Preclinical Models
The antidepressant potential of novel and existing compounds is frequently evaluated in rodent models of depression. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays used for screening, as they are sensitive to acute administration of antidepressants.
Forced Swim Test (FST)
The FST is a behavioral despair model where the animal's immobility time is measured when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose Range | Animal Model | Change in Immobility Time | Citation(s) |
| Pipofezine | Not Specified | Rat | Qualitative: Significantly shortened the duration of the depressive state; pronounced antidepressant activity, superior to paroxetine and tianeptine. | [1][2] |
| Imipramine | 2.5 - 5.0 mg/kg | Rat | Dose-dependent reduction in immobility time. | [3] |
| Imipramine | 16 mg/kg | Mouse (Swiss) | Significant decrease in immobility time. | [4] |
| Fluoxetine | 10 mg/kg | Rat | Significant reduction in immobility and increase in swimming behavior. | [5] |
| Fluoxetine | 10 mg/kg | Mouse | Significant decrease in immobility time in stressed mice. | [6] |
| Ketamine | 3 - 30 mg/kg | Mouse | Significant reduction in immobility time. |
Note: Specific quantitative data for Pipofezine in the Forced Swim Test were not available in the reviewed literature. The available studies describe its effects qualitatively.
Tail Suspension Test (TST)
In the TST, mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility is interpreted as an antidepressant-like effect.
| Compound | Dose Range | Animal Model | Change in Immobility Time | Citation(s) |
| Pipofezine | Not Specified | Not Specified | Data not available in the reviewed literature. | |
| Imipramine | Not Specified | Mouse | Meta-analysis confirms a significant decrease in immobility time. | [7] |
| Fluoxetine | Not Specified | Mouse | Meta-analysis confirms a significant decrease in immobility time. | [7] |
| Fluoxetine | 10 mg/kg | Mouse | Significant decrease in immobility time in stressed mice. | [6] |
| Ketamine | 10 mg/kg | Mouse | Significant decrease in immobility time. |
Experimental Protocols
Forced Swim Test (Porsolt Test)
This protocol is a generalized procedure based on common practices in preclinical antidepressant screening.[8][9]
Caption: Standardized workflow for the Forced Swim Test.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15-20 cm).
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Drug Administration: Pipofezine or a comparator drug is administered via the appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the test (typically 30-60 minutes). A control group receives a vehicle injection.
-
Test Procedure: Each animal is individually placed into the cylinder for a 6-minute session.[10]
-
Data Scoring: The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[10]
-
Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests.
Tail Suspension Test
This protocol is a generalized procedure for the TST, a common alternative to the FST for screening antidepressants in mice.[11][12]
Caption: Standardized workflow for the Tail Suspension Test.
Methodology:
-
Apparatus: A horizontal bar is set up at a height that prevents the mouse from reaching any surface (e.g., 50 cm). The area should be free from drafts and loud noises.
-
Acclimatization: Mice are brought to the testing room at least 1 hour before the start of the experiment.
-
Drug Administration: Pipofezine or a comparator drug is administered at a specific time before the test. A control group receives the vehicle.
-
Test Procedure: A piece of adhesive tape is attached to the tail of the mouse (about 1-2 cm from the tip). The free end of the tape is then fixed to the horizontal bar, suspending the mouse.[13]
-
Data Scoring: The behavior of the mouse is recorded for a 6-minute period.[11] A trained observer, who is blind to the experimental conditions, measures the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[13]
-
Analysis: The average immobility times of the different treatment groups are compared to the vehicle control group to determine the statistical significance of any observed effects.
Conclusion
The available in vivo data, primarily from the Forced Swim Test, suggests that Pipofezine possesses significant antidepressant properties, comparable and potentially superior to other antidepressants like paroxetine.[1][2] Its mechanism as a potent serotonin reuptake inhibitor aligns with the established understanding of antidepressant pharmacology. However, a notable limitation in the publicly accessible literature is the absence of detailed quantitative data from these preclinical studies. To fully assess the preclinical profile of Pipofezine and to robustly compare it with other agents, further studies with detailed dose-response curves and direct head-to-head comparisons in various behavioral models of depression are warranted. The experimental protocols and comparative data provided in this guide serve as a foundational resource for designing such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antidepressant effects of azafan, tianeptine, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. m.youtube.com [m.youtube.com]
Efficacy of Pipofezine compared to other tricyclic antidepressants in animal studies
For Immediate Release:
[City, State] – [Date] – A comprehensive review of preclinical data highlights the efficacy of pipofezine, a tricyclic antidepressant (TCA), in established animal models of depression. Comparative studies, particularly against other classes of antidepressants, underscore its significant antidepressant activity. This guide provides an in-depth analysis of the available experimental data and methodologies for researchers, scientists, and drug development professionals.
Pipofezine, also known as Azafen, is a tricyclic antidepressant that has been in clinical use in some countries for decades.[1] Its primary mechanism of action is believed to be the potent inhibition of serotonin reuptake, a key process in modulating mood and behavior.[1][2] Additionally, it exhibits sedative properties, suggesting a potential interaction with histamine receptors.[2]
Comparative Efficacy in Behavioral Despair Models
A key study by Aleeva, Molodavkin, and Voronina (2009) provides critical comparative data on the efficacy of pipofezine against paroxetine (a selective serotonin reuptake inhibitor - SSRI) and tianeptine (an atypical antidepressant) in two well-established rodent models of depression: the Porsolt test (forced swim test) and the Nomura test (forced swimming in a container with wheels).[1]
Porsolt Test (Forced Swim Test)
The Porsolt test is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.
In this study, pipofezine demonstrated a dose-dependent reduction in immobility time, with the most significant effect observed at a dose of 10 mg/kg, where it reduced immobility by 30.2%.[1] Comparatively, paroxetine showed a less pronounced effect, with its maximum reduction in immobility time being 18.2% at the same dose.[1] Tianeptine also reduced immobility, with its peak effect being a 24.8% reduction at a dose of 10 mg/kg.[1]
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (sec) | % Reduction in Immobility |
| Control | - | 443 ± 5 | - |
| Pipofezine | 5 | 348 ± 12 | 21.4% |
| 10 | 309 ± 8 | 30.2% | |
| 20 | 369 ± 10 | 16.7% | |
| Paroxetine | 5 | 381 ± 11 | 14.1% |
| 10 | 362 ± 9 | 18.2% | |
| 20 | 371 ± 13 | 16.2% | |
| Tianeptine | 5 | 352 ± 10 | 20.5% |
| 10 | 333 ± 7 | 24.8% | |
| 20 | 345 ± 11 | 22.1% | |
| p<0.05 compared to control. Data extracted from Aleeva et al., 2009.[1] |
Nomura Test (Forced Swimming with Wheel)
The Nomura test is a modification of the forced swim test that allows for the measurement of active escape behavior (wheel rotations). An increase in the number of wheel rotations is indicative of an antidepressant effect.
Pipofezine significantly increased the number of wheel rotations, with the most substantial effect—a 57.5% increase over the control group—observed at a dose of 10 mg/kg.[1] Paroxetine and tianeptine also increased wheel rotations, but to a lesser extent, with maximal increases of 34.2% and 41.2%, respectively, at a 10 mg/kg dose.[1]
| Treatment Group | Dose (mg/kg) | Mean No. of Wheel Rotations | % Increase in Rotations |
| Control | - | 130 ± 7 | - |
| Pipofezine | 5 | 191 ± 9 | 46.9% |
| 10 | 205 ± 11 | 57.5% | |
| 20 | 175 ± 8 | 34.6% | |
| Paroxetine | 5 | 158 ± 8 | 21.5% |
| 10 | 174 ± 10 | 34.2% | |
| 20 | 169 ± 9 | 30.0% | |
| Tianeptine | 5 | 166 ± 9 | 27.7% |
| 10 | 184 ± 10 | 41.2% | |
| 20 | 172 ± 8 | 32.3% | |
| p<0.05 compared to control. Data extracted from Aleeva et al., 2009.[1] |
The results from both behavioral despair tests suggest that pipofezine exhibits a pronounced antidepressant effect in these animal models, which appears to be superior to that of both the SSRI paroxetine and the atypical antidepressant tianeptine under the conditions of this study.[1]
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the results and for designing future comparative research.
Porsolt Test (Forced Swim Test) Methodology
The Porsolt test was conducted on outbred male rats. The apparatus consisted of a cylindrical vessel (20 cm in diameter, 40 cm in height) filled with water (25°C) to a depth of 30 cm. The total duration of the test was 10 minutes. The key parameter measured was the total duration of immobility. Test substances (pipofezine, paroxetine, tianeptine) or a control vehicle were administered intraperitoneally 60 minutes before the test.
Nomura Test (Forced Swimming with Wheel) Methodology
This test also utilized outbred male rats. The apparatus was a plastic container (45x35 cm) filled with water (25°C) to a depth of 15 cm, equipped with a rotatable wheel. The test duration was 10 minutes. The primary measure of antidepressant activity was the number of wheel rotations, indicating active escape-oriented behavior. As with the Porsolt test, the test compounds or a control vehicle were administered intraperitoneally 60 minutes prior to the test session.
Signaling Pathways and Mechanism of Action
Tricyclic antidepressants, including pipofezine, traditionally exert their effects by inhibiting the reuptake of monoamine neurotransmitters, primarily serotonin and norepinephrine, in the synaptic cleft. This action increases the availability of these neurotransmitters to bind to postsynaptic receptors, which is thought to be a key factor in their therapeutic effects. While pipofezine is considered a potent serotonin reuptake inhibitor, the full spectrum of its pharmacological activity, including its affinity for other receptors, contributes to its overall profile.
Conclusion
The available preclinical evidence, particularly from comparative studies utilizing the Porsolt and Nomura tests, indicates that pipofezine is an effective antidepressant agent in animal models. Its efficacy in these models appears to be more pronounced than that of paroxetine and tianeptine, suggesting a robust antidepressant profile. Further research directly comparing pipofezine with other classical tricyclic antidepressants like imipramine and amitriptyline within the same experimental design would be beneficial for a more complete understanding of its relative efficacy within its class. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
In Vitro Confirmation of Azaphen's Mechanism of Action on Serotonin Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro confirmation of Azaphen's (Pipofezine) mechanism of action, focusing on its interaction with the serotonin transporter (SERT). While historical and qualitative data suggest Azaphen is a potent serotonin reuptake inhibitor, this guide offers a comparative analysis with established Selective Serotonin Reuptake Inhibitors (SSRIs) and detailed protocols for quantitative evaluation. The provided experimental data for well-characterized SSRIs serve as a benchmark for assessing Azaphen's potency and selectivity.
Comparative Analysis of SERT Inhibitors
The following table summarizes the in vitro potency of several common SSRIs at the serotonin transporter. These values, obtained from radioligand binding and uptake assays, provide a reference for contextualizing the experimental results for Azaphen.
Table 1: In Vitro Potency of Selected SSRIs at the Serotonin Transporter
| Compound | IC50 (nM) - [3H]Serotonin Uptake Inhibition (Rat Brain Synaptosomes) | Ki (nM) - [3H]Citalopram Binding (hSERT) |
| Fluoxetine | 15.8[1] | 0.8 - 2.7 |
| Paroxetine | 0.28 | 0.06 - 0.14 |
| Citalopram | 17.7[1] | 1.1 - 1.8 |
| Sertraline | 0.29 | 0.26 - 0.43 |
| Azaphen (Pipofezine) | Data Not Available | Data Not Available |
Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions.
Experimental Protocols for In Vitro SERT Inhibition Assays
To quantitatively determine Azaphen's effect on the serotonin transporter, the following established in vitro assays are recommended.
Radioligand Binding Assay using hSERT-expressing Cells (e.g., HEK-293)
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT).
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand (e.g., [³H]Citalopram or [¹²⁵I]RTI-55).
-
Test compound (Azaphen) and reference compounds (e.g., Fluoxetine).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation: Culture hSERT-HEK-293 cells to confluence. Harvest the cells and prepare cell membranes by homogenization and centrifugation.[2][3] Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (Azaphen) or reference compounds.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Uptake Assay using Rat Brain Synaptosomes or hSERT-expressing Cells
This functional assay measures the inhibition of serotonin uptake into cells or synaptosomes.
Materials:
-
Rat brain tissue (for synaptosome preparation) or hSERT-expressing cells.
-
Sucrose buffer for synaptosome preparation.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Serotonin.
-
Test compound (Azaphen) and reference compounds.
-
Scintillation counter.
Protocol:
-
Preparation of Synaptosomes or Cells:
-
Synaptosomes: Homogenize fresh rat brain tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.[4]
-
Cells: Plate hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
-
Pre-incubation: Wash the synaptosomes or cells with KRH buffer and pre-incubate them with varying concentrations of the test compound (Azaphen) or reference compounds for a specified time (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the synaptosomes or cells with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the synaptosomes or cells and measure the amount of accumulated [³H]Serotonin using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Serotonin Transporter Uptake Assay
This is a high-throughput alternative to radiolabeled uptake assays that uses a fluorescent substrate of SERT.
Materials:
-
Cells expressing the serotonin transporter.
-
A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[5][6]
-
Test compound (Azaphen) and reference compounds.
-
A fluorescence microplate reader.
Protocol:
-
Cell Plating: Plate cells in a 96- or 384-well microplate.
-
Compound Addition: Add varying concentrations of the test compound (Azaphen) or reference compounds to the wells.
-
Dye Loading: Add the fluorescent substrate/masking dye solution to all wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity in a bottom-read fluorescence plate reader in kinetic mode for a specified duration (e.g., 30 minutes).[5]
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of substrate uptake. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience [jneurosci.org]
- 3. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Azaphen's effects in different animal models of depression
A Comparative Guide for Researchers
This guide provides a comprehensive cross-validation of the antidepressant effects of Azaphen (Pipofezine), a tricyclic antidepressant (TCA), in established animal models of depression. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating Azaphen's preclinical efficacy, complete with comparative data against other antidepressants and detailed experimental protocols.
Executive Summary
Data Presentation: Azaphen in the Forced Swim Test
The Forced Swim Test (Porsolt test) is a widely used behavioral despair model to screen for antidepressant efficacy. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
A key study by Aleeva and colleagues (2009) compared the antidepressant activity of Azaphen with Paroxetine (an SSRI) and Tianeptine (a serotonin reuptake enhancer) in the Porsolt test in rats. The results demonstrated that Azaphen significantly reduced the duration of immobility, with a pronounced effect that was superior to the reference drugs.
Table 1: Comparative Efficacy of Azaphen in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction in Immobility |
| Control | - | 235 ± 10.5 | - |
| Azaphen | 5 | 188 ± 9.2 | 20.0% |
| Azaphen | 10 | 164 ± 8.5 | 30.2% |
| Azaphen | 20 | 196 ± 7.8 | 16.7% |
| Paroxetine | 5 | 202 ± 11.1 | 14.1% |
| Paroxetine | 10 | 192 ± 9.9 | 18.2% |
| Paroxetine | 20 | 197 ± 10.3 | 16.2% |
| Tianeptine | 12.5 | 205 ± 12.4* | 12.8% |
*p < 0.05 compared to the control group. Data extracted from Aleeva et al., 2009.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key animal models of depression discussed in this guide.
Forced Swim Test (Porsolt Test)
This protocol is based on the methodology described in the comparative study of Azaphen.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in a confined space.
Materials:
-
Cylindrical water tank (40 cm height, 20 cm diameter)
-
Water at 25°C, filled to a depth of 20 cm
-
Video recording system
-
Test compounds (Azaphen, Paroxetine, Tianeptine) and vehicle (e.g., saline)
-
Male Wistar rats (180-220g)
Procedure:
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Test Session:
-
Gently place each rat individually into the water cylinder.
-
The total duration of the test is 6 minutes.
-
Record the session for later analysis.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Score the total duration of immobility during the last 4 minutes of the 6-minute test. Compare the immobility times of the treated groups with the control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Tail Suspension Test
While no specific data for Azaphen in this model was found, the TST is a common and rapid screening tool for potential antidepressant activity.
Objective: To evaluate the antidepressant-like properties of a compound by measuring the immobility time of a mouse suspended by its tail.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software
-
Male C57BL/6 mice (20-25g)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week.
-
Drug Administration: Administer the test compound or vehicle (e.g., i.p.) 30-60 minutes before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces.
-
The total duration of the test is 6 minutes.
-
-
Data Analysis: Record the total time the mouse remains immobile during the 6-minute session. A decrease in immobility time suggests an antidepressant effect.
Chronic Mild Stress (CMS) Model
The CMS model is considered to have high face and predictive validity for depression, as it induces anhedonia, a core symptom of depression.
Objective: To induce a depressive-like state in rodents through chronic exposure to a series of mild, unpredictable stressors and to assess the ability of a test compound to reverse these deficits.
Materials:
-
Various stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal, food or water deprivation)
-
Sucrose solution (1%) and water bottles
-
Rodents (rats or mice)
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, give animals a free choice between two bottles, one with 1% sucrose solution and one with water.
-
Measure the consumption of each liquid to establish a baseline preference for sucrose.
-
-
CMS Induction (4-8 weeks):
-
Expose the animals to a variable sequence of mild stressors daily. Examples include:
-
Stressor 1: Damp bedding (200 ml of water in the sawdust).
-
Stressor 2: Cage tilt (45°).
-
Stressor 3: Continuous overnight illumination.
-
Stressor 4: Food or water deprivation (12-24 hours).
-
Stressor 5: Social isolation or crowding.
-
-
The stressors should be unpredictable to prevent habituation.
-
-
Drug Treatment: Administer the test compound or vehicle daily during the final 2-4 weeks of the stress period.
-
Sucrose Preference Test: Conduct the sucrose preference test weekly to monitor the onset of anhedonia (a significant decrease in sucrose preference) and the restorative effects of the drug treatment.
-
Data Analysis: Calculate the sucrose preference as a percentage: (Sucrose intake / Total fluid intake) x 100. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group indicates an antidepressant effect.
Learned Helplessness Model
This model is based on the principle that exposure to uncontrollable stress can lead to a state of passivity and a failure to cope with subsequent stressors.
Objective: To induce a state of "learned helplessness" in rodents and to assess the ability of a test compound to reverse the escape deficits.
Materials:
-
Shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild electric footshock.
-
A warning stimulus (e.g., a light or a tone).
-
Rodents (typically rats).
Procedure:
-
Induction Phase (Day 1):
-
Helplessness Group: Place rats in one compartment of the shuttle box and expose them to a series of inescapable and unpredictable footshocks (e.g., 0.8 mA, 15 seconds duration, random intervals).
-
Control Group: Place rats in the same apparatus but without receiving shocks, or with the ability to escape the shock.
-
-
Drug Treatment: Administer the test compound or vehicle for a predetermined period (e.g., 3-5 days) following the induction phase.
-
Test Phase (e.g., Day 5):
-
Place each rat in the shuttle box.
-
A trial consists of the presentation of the warning stimulus followed by a mild, escapable footshock. The animal can escape the shock by moving to the other compartment.
-
Record the latency to escape and the number of escape failures (remaining in the shocked compartment for the entire duration of the shock).
-
-
Data Analysis: Compare the escape latencies and the number of escape failures between the treated and control groups. A significant reduction in escape latency and failures in the drug-treated group indicates a reversal of the learned helplessness deficit.
Visualizations
Experimental Workflow: Chronic Mild Stress Model
Caption: Workflow of the Chronic Mild Stress (CMS) model.
Signaling Pathway: Hypothetical Mechanism of Azaphen
Caption: Hypothetical signaling pathway for Azaphen's action.
Conclusion
The available evidence from the Forced Swim Test demonstrates that Azaphen possesses significant antidepressant-like properties, outperforming both Paroxetine and Tianeptine in the studied paradigm. To establish a more comprehensive preclinical profile, further cross-validation in other established animal models of depression, such as the Tail Suspension Test, Chronic Mild Stress, and Learned Helplessness models, is warranted. The standardized protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the continued evaluation of Azaphen as a therapeutic agent for depression.
A Comparative Analysis of Azaphen and Paroxetine in Modulating Depressive-Like Behavior in Rats
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the tricyclic antidepressant Azaphen (Pipofezine) and the selective serotonin reuptake inhibitor (SSRI) paroxetine on depressive-like behavior in rodent models. This document synthesizes available preclinical data, outlines common experimental methodologies, and visualizes proposed mechanisms of action.
Executive Summary
Both Azaphen and paroxetine have demonstrated efficacy in animal models of depression. Preclinical evidence, primarily from forced swim tests, suggests that Azaphen may exhibit a more pronounced antidepressant effect compared to paroxetine. However, a comprehensive understanding of their comparative neurochemical profiles remains an area requiring further investigation. This guide presents the available data to facilitate an objective comparison and inform future research directions.
Mechanism of Action
Azaphen, a tricyclic antidepressant (TCA), is understood to act as a potent inhibitor of serotonin reuptake, and to a lesser extent, norepinephrine reuptake. This non-selective action increases the synaptic availability of these key neurotransmitters implicated in mood regulation.
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) that potently and specifically blocks the serotonin transporter (SERT).[1] This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] Studies in rats have shown that paroxetine administration leads to increased extracellular levels of not only serotonin but also dopamine in the medial prefrontal cortex.[2]
Comparative Efficacy in Behavioral Models of Depression
Direct comparative studies in rats suggest a potential advantage for Azaphen in reducing depressive-like behavior in the forced swim test.
Table 1: Summary of a Direct Comparative Study on the Forced Swim Test
| Drug | Outcome | Reference |
| Azaphen (Pipofezine) | Significantly shortened the duration of the depressive state; pronounced antidepressant activity, superior to reference drugs. | Aleeva et al., 2009 |
| Paroxetine | Less effective than Azaphen in shortening the duration of the depressive state in this specific study. | Aleeva et al., 2009 |
Note: The full quantitative data from this study is not publicly available. The summary is based on the published abstract.
Performance in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
Table 2: Representative Data for Paroxetine in the Forced Swim Test in Rats
| Treatment Group | Immobility Time (seconds) | Change vs. Control | Reference |
| Control (Vehicle) | ~150-200 | - | Representative data |
| Paroxetine (10 mg/kg) | ~100-150 | ↓ | Representative data |
Note: Quantitative data for Azaphen in the FST from publicly available studies is limited, preventing the creation of a similar representative data table.
Performance in the Sucrose Preference Test (SPT)
The Sucrose Preference Test (SPT) is used to assess anhedonia, a core symptom of depression, which is the inability to experience pleasure. A decrease in the preference for a sucrose solution over water is indicative of anhedonic-like behavior.
Table 3: Representative Data for Paroxetine in the Sucrose Preference Test in Rats
| Treatment Group | Sucrose Preference (%) | Change vs. Control | Reference |
| Control (Vehicle) | ~70-80% | - | Representative data |
| Paroxetine (10 mg/kg) | ~80-90% | ↑ | Representative data |
Note: Publicly available, specific quantitative data for Azaphen in the sucrose preference test is limited.
Neurochemical Effects
While the primary mechanism of both drugs involves the modulation of monoaminergic systems, their specific neurochemical profiles differ.
Table 4: Comparative Neurochemical Effects in the Rat Brain
| Drug | Effect on Serotonin Levels | Effect on Dopamine Levels | Reference |
| Azaphen (Pipofezine) | Presumed ↑ (as a serotonin reuptake inhibitor) | Data not available | - |
| Paroxetine | ↑ in medial prefrontal cortex | ↑ in medial prefrontal cortex | [2] |
Experimental Protocols
Forced Swim Test (Porsolt Test)
The Forced Swim Test is a common behavioral paradigm to assess antidepressant efficacy.[3]
Apparatus: A transparent cylindrical container (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.[4]
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. Following this, the rat is removed, dried, and returned to its home cage.[3]
-
Test Session (Day 2): 24 hours after the pre-test, the rat is again placed in the cylinder for a 5-minute session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.[3]
-
Drug Administration: The test compounds (Azaphen, paroxetine, or vehicle) are typically administered at specific time points before the test session, often in multiple doses.
Sucrose Preference Test
The Sucrose Preference Test is utilized to measure anhedonia in rodents.[5]
Apparatus: The test is conducted in the home cages of the rats. Two identical drinking bottles are placed in each cage.
Procedure:
-
Habituation: For 48 hours, rats are habituated to the presence of two bottles, both containing water.
-
Baseline Measurement: The rats are then given a choice between a bottle of water and a bottle containing a 1% sucrose solution for a 24-hour period. The position of the bottles is switched after 12 hours to avoid place preference.
-
Deprivation: Following the baseline measurement, the rats are typically deprived of water and food for a period (e.g., 12-24 hours) to encourage drinking during the test.
-
Test: The two bottles (one with water, one with 1% sucrose solution) are re-introduced, and the consumption from each bottle is measured over a specific period (e.g., 1-24 hours).
-
Calculation: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100.
Visualizing Mechanisms and Workflows
Caption: Proposed primary mechanisms of action for Azaphen and Paroxetine.
Caption: A generalized experimental workflow for comparing antidepressants in rats.
References
Head-to-head comparison of Pipofezine and amitriptyline in neurochemical assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neurochemical profiles of two tricyclic antidepressants, Pipofezine and Amitriptyline. The information is compiled from various in vitro assays to facilitate a direct comparison of their interactions with key neurological targets.
Executive Summary
Pipofezine, a tricyclic antidepressant primarily available in Russia, is characterized as a potent serotonin reuptake inhibitor with notable sedative properties. In contrast, Amitriptyline, a widely prescribed tricyclic antidepressant, exhibits a broader pharmacological profile, acting as a serotonin-norepinephrine reuptake inhibitor with significant antagonist activity at various neurotransmitter receptors. This guide presents the available quantitative data to highlight the distinct neurochemical signatures of these two compounds.
Comparative Neurochemical Profile
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Pipofezine and Amitriptyline for a range of neurochemical targets. This data is essential for understanding their mechanisms of action and potential side-effect profiles.
Monoamine Transporter Inhibition
This table compares the inhibitory activity of Pipofezine and Amitriptyline on the primary transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The Ki values indicate the concentration of the drug required to occupy 50% of the transporters in radioligand binding assays.
| Target | Pipofezine (Ki, nM) | Amitriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | Data Not Available | 4.5[1] |
| Norepinephrine Transporter (NET) | Data Not Available | 35[1] |
| Dopamine Transporter (DAT) | Data Not Available | 3,260[1] |
Receptor Binding Affinities
The following table outlines the binding affinities of both compounds for various postsynaptic receptors, which contribute to their therapeutic effects and side-effect profiles.
| Receptor Target | Pipofezine (Ki, nM) | Amitriptyline (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 6.4 (Partial Agonist)[3] | 215[1] |
| 5-HT2A | Data Not Available | 13.6[1] |
| 5-HT2C | Data Not Available | 10.1[1] |
| 5-HT7 | 0.5[3] | Data Not Available |
| Histamine Receptors | ||
| H1 | Data Not Available | 1.1[1] |
| Muscarinic Acetylcholine Receptors | ||
| M1 | Data Not Available | 14.6[1] |
| M2 | Data Not Available | 33.5[1] |
| M3 | Data Not Available | 19.3[1] |
| M4 | Data Not Available | 15.3[1] |
| M5 | Data Not Available | 29.2[1] |
| Adrenergic Receptors | ||
| α1A | Data Not Available | 19.3[1] |
| α2A | Data Not Available | 1,130[1] |
| Other Receptors | ||
| Sigma-2 | 8.19 (IC50)[3] | Data Not Available |
Monoamine Oxidase (MAO) Inhibition
This table presents the inhibitory activity of Pipofezine and Amitriptyline against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
| Enzyme | Pipofezine (Ki, µM) | Amitriptyline (Ki, µM) |
| MAO-A | Data Not Available | 151[4] |
| MAO-B | Data Not Available | 8.41[4] |
Note: Amitriptyline demonstrates weak inhibition of both MAO-A and MAO-B, with a preference for MAO-B[4].
Experimental Protocols
The data presented in this guide are derived from standard neurochemical assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays for Transporters and Receptors
These assays are employed to determine the affinity of a compound for a specific transporter or receptor.
-
Membrane Preparation: Tissues or cells expressing the target of interest are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (Pipofezine or Amitriptyline).
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO enzymes.
-
Enzyme Source: Purified MAO-A or MAO-B enzymes, or tissue homogenates containing these enzymes, are used.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A specific substrate for either MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine) is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Quantification: The amount of product formed is measured, often using spectrophotometric or fluorometric methods.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined. The Ki value can be further determined through kinetic studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary mechanism of action of tricyclic antidepressants and a general workflow for determining neurochemical profiles.
Caption: Mechanism of Action of Tricyclic Antidepressants.
Caption: Experimental Workflow for Neurochemical Profiling.
References
- 1. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipofezine - Wikipedia [en.wikipedia.org]
- 3. Pipofezine | 24886-52-0 | Benchchem [benchchem.com]
- 4. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Guide to Handling Azaphen Dihydrochloride Monohydrate
Researchers and drug development professionals must adhere to stringent safety measures to mitigate risks associated with the handling of Azaphen dihydrochloride monohydrate. This includes the consistent use of appropriate personal protective equipment, adherence to standardized operational workflows, and proper disposal of all contaminated materials.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. These recommendations are based on general guidelines for handling hazardous chemicals and potent compounds.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves (double gloving recommended) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of airborne powder or aerosols, especially when handling the solid compound. |
| Body Protection | Disposable gown with long sleeves and tight-fitting cuffs | To protect skin and clothing from contamination. |
| Face Protection | Face shield (in addition to goggles) | To provide an extra layer of protection against splashes, especially during solution preparation or transfers. |
Operational Workflow for Safe Handling
A systematic approach is crucial to ensure safety throughout the handling process. The following diagram illustrates a logical workflow for researchers working with this compound, from preparation to disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated gloves, gowns, bench paper, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.
-
Sharps: Needles and syringes used for handling solutions of the compound should be disposed of in a designated sharps container that is also treated as hazardous waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated and secure secondary containment area while awaiting pickup.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By implementing these safety and logistical measures, research facilities can significantly reduce the risk of exposure and ensure a safe working environment for all personnel handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
